6-Methyl-1H-benzoimidazole-2-carbaldehyde
Description
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Properties
IUPAC Name |
6-methyl-1H-benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUADZVRNSJOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651257 | |
| Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883541-93-3 | |
| Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Blueprint of 6-Methyl-1H-benzoimidazole-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its unique heterocyclic structure imparts a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the benzimidazole ring system allows for the fine-tuning of these activities, making it a privileged scaffold in drug design and development. This guide focuses on the detailed spectroscopic characterization of a specific derivative, 6-Methyl-1H-benzoimidazole-2-carbaldehyde, a molecule of interest for its potential applications in the synthesis of novel therapeutic agents. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways.
Molecular Structure and Tautomerism
6-Methyl-1H-benzoimidazole-2-carbaldehyde possesses a planar bicyclic system with a methyl group at the 6-position and a carbaldehyde (formyl) group at the 2-position. A key feature of the benzimidazole ring is the phenomenon of prototropic tautomerism, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms of the imidazole ring.[2][3] This dynamic equilibrium can influence the chemical environment of the atoms in the molecule and, consequently, its spectroscopic properties.
Caption: Tautomeric equilibrium of 6-Methyl-1H-benzoimidazole-2-carbaldehyde.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The expected ¹H NMR spectrum of 6-Methyl-1H-benzoimidazole-2-carbaldehyde in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the aldehyde proton, the methyl protons, and the N-H proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Methyl-1H-benzoimidazole-2-carbaldehyde in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Predicted ¹H NMR Spectral Data and Interpretation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| N-H | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton on the nitrogen of the imidazole ring is expected to be significantly deshielded and often appears as a broad signal due to exchange with residual water and quadrupole broadening.[4] |
| Aldehyde-H | ~9.8 - 10.0 | Singlet | 1H | The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing benzimidazole ring. |
| Aromatic-H (H-4) | ~7.8 - 8.0 | Singlet or Narrow Doublet | 1H | This proton is adjacent to the nitrogen atom and is expected to be downfield. Its multiplicity will depend on the coupling with H-5. |
| Aromatic-H (H-7) | ~7.6 - 7.8 | Doublet | 1H | This proton is ortho to the methyl group and is expected to show coupling with H-5. |
| Aromatic-H (H-5) | ~7.2 - 7.4 | Doublet | 1H | This proton is coupled to H-4 and H-7, and its chemical shift is influenced by the electron-donating methyl group. |
| Methyl-H | ~2.4 - 2.5 | Singlet | 3H | The methyl group protons are attached to the aromatic ring and will appear as a singlet in the upfield region of the aromatic spectrum. |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent, concentration, and temperature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: A proton-decoupled pulse sequence should be used. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts should be referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
Predicted ¹³C NMR Spectral Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Aldehyde (C=O) | ~185 - 190 | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |
| C-2 (Imidazole) | ~145 - 150 | This carbon is attached to two nitrogen atoms and the aldehyde group, leading to a downfield chemical shift.[5] |
| C-3a/C-7a (Bridgehead) | ~135 - 145 | These bridgehead carbons are part of the aromatic system and their chemical shifts are influenced by the fusion of the two rings. Due to tautomerism, these may appear as an averaged signal. |
| C-6 (Methyl-substituted) | ~130 - 135 | The carbon bearing the methyl group will be influenced by its electron-donating effect. |
| Aromatic C-H | ~110 - 125 | The remaining aromatic carbons will resonate in this typical region. The specific shifts will depend on their position relative to the substituents and nitrogen atoms. |
| Methyl (CH₃) | ~20 - 25 | The aliphatic carbon of the methyl group will appear in the upfield region of the spectrum. |
Note: In the case of slow tautomerism on the NMR timescale, separate signals may be observed for the carbons in the different tautomers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |
| 3200 - 3500 | N-H stretch | Broad, Medium | The N-H stretching vibration in the imidazole ring often appears as a broad band due to hydrogen bonding.[6] |
| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak | Characteristic stretching vibrations of C-H bonds on the aromatic ring. |
| 2900 - 3000 | Aliphatic C-H stretch | Weak | Stretching vibrations of the C-H bonds in the methyl group. |
| ~1680 - 1700 | C=O stretch (Aldehyde) | Strong | The strong absorption band characteristic of the carbonyl group in an aromatic aldehyde. |
| ~1620, 1580, 1450 | C=C and C=N stretches | Medium to Strong | Aromatic ring and imidazole ring stretching vibrations. |
| ~1380 | C-H bend (Methyl) | Medium | Bending vibration of the methyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion Peak (M+H)⁺: The expected exact mass of 6-Methyl-1H-benzoimidazole-2-carbaldehyde (C₉H₈N₂O) is 160.0637 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 161.0715.
-
Key Fragmentation Pathways:
-
Loss of CO: A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), which would result in a fragment ion at m/z 133.
-
Loss of H: Loss of the aldehydic hydrogen radical can lead to a fragment at m/z 160.
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Ring Fragmentation: Fragmentation of the benzimidazole ring system can lead to various smaller fragment ions.
-
Caption: Predicted major fragmentation pathways for 6-Methyl-1H-benzoimidazole-2-carbaldehyde.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-Methyl-1H-benzoimidazole-2-carbaldehyde. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers in drug discovery and development can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and ensuring the scientific integrity of their research. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to facilitate, not replace, such empirical validation.
References
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PubChem. 1H-Benzimidazole-2-carboxaldehyde. National Center for Biotechnology Information. [Link][7]
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ResearchGate. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link][8]
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PubChem. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. National Center for Biotechnology Information. [Link][9]
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MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link][4]
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Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link][5]
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ResearchGate. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. [Link]
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ResearchGate. ¹H NMR of 2-(hydroxymethyl)benzimidazole. [Link]
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ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link][10]
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Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link][6]
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PubMed Central. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link][3]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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PubMed Central. 1-Methyl-6-nitro-1H-benzimidazole. [Link]
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ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link][11]
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Max Delbrück Center for Molecular Medicine. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. [Link]
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PubChem. 1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]
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ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]
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RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link][12]
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PubMed Central. 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole. [Link]
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Indian Academy of Sciences. A green synthesis of benzimidazoles. [Link]
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ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]
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ResearchGate. Maxima of selected absorption bands in the IR spectra of the.... [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde, a key building block in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles, experimental protocols, and expected fragmentation patterns to ensure accurate and reliable characterization of this compound.
Introduction: The Significance of 6-Methyl-1H-benzoimidazole-2-carbaldehyde
6-Methyl-1H-benzoimidazole-2-carbaldehyde belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The precise characterization of such molecules is paramount in drug discovery and development to confirm identity, purity, and structural integrity. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation. This guide will delve into the nuanced application of mass spectrometry for the analysis of this specific benzimidazole derivative.
Physicochemical Properties and Ionization Strategy
A successful mass spectrometry experiment begins with a thorough understanding of the analyte's physicochemical properties to select the optimal ionization technique.
| Property | Value | Source |
| Molecular Formula | C9H8N2O | (Derived) |
| Molecular Weight | 160.17 g/mol | [4] |
| Monoisotopic Mass | 160.0637 Da | [4] |
| Structure | A benzimidazole core with a methyl group at position 6 and a carbaldehyde group at position 2. | N/A |
Given the presence of the basic benzimidazole ring nitrogen atoms and the polar carbaldehyde group, 6-Methyl-1H-benzoimidazole-2-carbaldehyde is readily amenable to soft ionization techniques such as Electrospray Ionization (ESI). ESI is the preferred method as it typically results in minimal fragmentation in the source, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[5][6] Electron Ionization (EI) can also be employed, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), and will induce more extensive fragmentation, providing a characteristic fingerprint of the molecule.
Experimental Workflow: From Sample to Spectrum
The following diagram outlines a typical workflow for the analysis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde by mass spectrometry.
Caption: General experimental workflow for mass spectrometry analysis.
Detailed Protocol: Sample Preparation
Objective: To prepare a solution of 6-Methyl-1H-benzoimidazole-2-carbaldehyde suitable for introduction into the mass spectrometer.
Materials:
-
6-Methyl-1H-benzoimidazole-2-carbaldehyde solid
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (for ESI)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the solid in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
For ESI analysis, perform a serial dilution of the stock solution with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation.
-
For direct infusion, the final diluted sample is ready. For LC-MS, this solution can be injected into the LC system.
Detailed Protocol: ESI-MS/MS Analysis
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
Procedure:
-
Source Parameters Optimization:
-
Set the capillary voltage to an appropriate value (typically 3-5 kV for positive ion mode).
-
Optimize the nebulizing gas flow rate and drying gas temperature and flow rate to ensure efficient desolvation.
-
-
MS1 Full Scan:
-
Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to identify the protonated molecule [M+H]+. The expected m/z for the protonated molecule is 161.0715.
-
-
MS2 Fragmentation:
-
Perform a product ion scan on the isolated [M+H]+ precursor ion (m/z 161.07).
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain a comprehensive fragmentation spectrum.
-
Proposed Fragmentation Pathways
The structural elucidation of 6-Methyl-1H-benzoimidazole-2-carbaldehyde relies on the predictable fragmentation of the benzimidazole core and its substituents.
Electrospray Ionization (ESI) Fragmentation
Under ESI conditions, the primary ion observed will be the protonated molecule, [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor will induce fragmentation.
Caption: Proposed ESI fragmentation pathway of 6-Methyl-1H-benzoimidazole-2-carbaldehyde.
Causality of Fragmentation:
-
Initial Protonation: The most likely sites of protonation are the nitrogen atoms of the imidazole ring.
-
Loss of Carbon Monoxide (CO): The protonated carbaldehyde group can readily lose a neutral molecule of carbon monoxide, resulting in a fragment ion at m/z 133.08.
-
Sequential Loss of Hydrogen Cyanide (HCN): The benzimidazole ring is known to undergo a characteristic fragmentation pathway involving the sequential loss of two molecules of HCN.[7][8] This leads to the formation of fragment ions at m/z 106.07 and m/z 79.06.
Electron Ionization (EI) Fragmentation
Under the higher energy conditions of EI, the molecular ion (M+) will be observed, followed by more extensive fragmentation.
| Predicted Ion (m/z) | Proposed Structure/Loss | Notes |
| 160 | M+ (Molecular Ion) | The radical cation of 6-Methyl-1H-benzoimidazole-2-carbaldehyde. |
| 159 | [M-H]+ | Loss of a hydrogen radical from the aldehyde or methyl group. |
| 131 | [M-CHO]+ | Loss of the formyl radical. |
| 132 | [M-CO] | Loss of neutral carbon monoxide. |
| 104 | [M-CO-HCN] | Subsequent loss of hydrogen cyanide from the m/z 132 fragment. |
| 77 | C6H5+ | A common fragment indicating the benzene ring. |
Data Interpretation and Trustworthiness
Self-Validating System:
-
High-Resolution Mass Spectrometry: The use of a high-resolution mass spectrometer allows for the determination of the elemental composition of the precursor and fragment ions, providing a high degree of confidence in their assignment.
-
Isotopic Pattern: The natural abundance of isotopes (e.g., 13C) will result in a characteristic isotopic pattern for the molecular ion and its fragments. The observed pattern should match the theoretical pattern for the proposed elemental composition.
-
Correlation with Known Fragmentation: The observed fragmentation pattern should be consistent with the known fragmentation behavior of benzimidazole derivatives, as documented in the scientific literature.[9][10]
Potential Pitfalls and Troubleshooting:
-
In-source Fragmentation: If the source conditions are too harsh, fragmentation may occur before precursor ion selection, complicating the MS1 spectrum. This can be mitigated by reducing the source temperature and voltages.[11]
-
Adduct Formation: In ESI, adducts with solvent molecules or salts (e.g., [M+Na]+, [M+K]+) may be observed. The use of high-purity solvents and the addition of a proton source like formic acid can minimize this. A study on aromatic aldehydes has also shown the potential for the formation of [M+15]+ adducts when using methanol as a solvent due to an in-source aldol reaction.[12]
-
Low Ionization Efficiency: If the signal intensity is low, optimizing the sample concentration and ESI source parameters is crucial.
Conclusion
The mass spectrometric analysis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde is a powerful tool for its unambiguous identification and structural characterization. By employing electrospray ionization coupled with tandem mass spectrometry, a detailed fragmentation pattern can be obtained. The proposed fragmentation pathway, initiated by the loss of carbon monoxide followed by sequential losses of hydrogen cyanide, provides a reliable fingerprint for this molecule. This guide offers the necessary protocols and theoretical framework to enable researchers to confidently perform and interpret the mass spectrometric analysis of this important heterocyclic compound.
References
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [2]
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Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [9]
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1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826. PubChem. [13]
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Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [7]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [14]
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Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. [12]
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1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084. PubChem. [4]
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study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [10]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [15]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [1]
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Mass Spectrometry Analysis: A Comparative Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Compounds. Benchchem. [16]
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Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [17]
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Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. ResearchGate. [18]
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Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. Max Delbrück Center for Molecular Medicine. [3]
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Internal Energy of Ions Produced in Electrospray Sources. ORBi. [11]
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Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. ResearchGate. [8]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [19]
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Electrospray ionization. Wikipedia. [5]
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Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube.
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An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzimidazole-2-carbaldehydes
Introduction: The Strategic Importance of Benzimidazole-2-carbaldehydes in Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This versatile heterocyclic system, formed by the fusion of benzene and imidazole rings, is a key component in numerous FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic agents.[3][4] The structural similarity of the benzimidazole nucleus to natural purines allows its derivatives to readily engage with biomacromolecules through various non-covalent interactions such as hydrogen bonding and π-π stacking.[1]
Within this important class of compounds, substituted benzimidazole-2-carbaldehydes represent a particularly valuable synthetic intermediate and a pharmacophore in their own right. The aldehyde functional group at the 2-position serves as a versatile handle for further molecular elaboration, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). Moreover, the physicochemical properties of these carbaldehydes—namely their acidity/basicity (pKa), lipophilicity (logP/logD), and solubility—are critical determinants of their pharmacokinetic and pharmacodynamic profiles. A thorough understanding and precise measurement of these properties are therefore indispensable for the rational design and development of novel benzimidazole-based therapeutics.
This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and determination of key physicochemical properties of substituted benzimidazole-2-carbaldehydes, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.
Synthesis of Substituted Benzimidazole-2-carbaldehydes: A Guided Protocol
The synthesis of substituted benzimidazole-2-carbaldehydes can be approached through several synthetic routes. A common and reliable method involves the initial construction of a 2-substituted benzimidazole, followed by oxidation to the desired aldehyde. One of the most effective strategies is the oxidation of 2-hydroxymethylbenzimidazoles.[5]
Rationale for the Synthetic Approach
The choice of a multi-step synthesis commencing with the formation of a 2-hydroxymethyl intermediate is predicated on the accessibility of starting materials and the high yields achievable. The initial condensation of a substituted o-phenylenediamine with glycolic acid is a robust method for forming the benzimidazole ring system with the required 2-substituent. Subsequent oxidation of the primary alcohol to the aldehyde is a well-established transformation that can be achieved with a variety of reagents, offering flexibility in adapting the protocol to the specific substrate and available laboratory resources.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 2-Hydroxymethylbenzimidazole Derivatives
This step involves the condensation of a substituted o-phenylenediamine with glycolic acid.
-
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Glycolic acid (1.2 eq)
-
4M Hydrochloric acid
-
Water
-
Ammonium hydroxide (for neutralization)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
A mixture of the substituted o-phenylenediamine and glycolic acid in 4M hydrochloric acid is heated at reflux for an extended period (typically 4-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with ammonium hydroxide to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-hydroxymethylbenzimidazole derivative.
-
Step 2: Oxidation to Substituted Benzimidazole-2-carbaldehyde
The 2-hydroxymethylbenzimidazole is then oxidized to the corresponding aldehyde.
-
Materials:
-
2-Hydroxymethylbenzimidazole derivative (1.0 eq)
-
Activated manganese dioxide (MnO₂) (5-10 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent
-
-
Procedure:
-
The 2-hydroxymethylbenzimidazole is dissolved in a suitable chlorinated solvent like DCM or chloroform.
-
Activated manganese dioxide is added in excess, and the suspension is stirred vigorously at room temperature. The choice of MnO₂ is due to its mild and selective oxidation of allylic and benzylic alcohols.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then filtered through a pad of Celite to remove the manganese salts.
-
The filtrate is concentrated under reduced pressure to yield the crude benzimidazole-2-carbaldehyde.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Spectroscopic Characterization
The structural elucidation of the synthesized benzimidazole-2-carbaldehydes relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key diagnostic signals. The aldehydic proton typically appears as a singlet in the downfield region, around δ 9.5-10.5 ppm. The protons on the benzimidazole ring will exhibit characteristic splitting patterns depending on the substitution. The NH proton of the imidazole ring, if not substituted, will appear as a broad singlet, often further downfield.[6][7][8][9]
-
¹³C NMR: The carbon NMR spectrum is equally informative. The carbonyl carbon of the aldehyde is a key diagnostic peak, typically found in the range of δ 185-195 ppm. The carbons of the benzimidazole ring will have chemical shifts that are influenced by the substituents present.[7][8][10][11]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The N-H stretching vibration of the imidazole ring, if present, will appear as a broad band around 3200-3400 cm⁻¹.[9][10][12]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum reveals the electronic transitions within the molecule. Benzimidazole derivatives typically exhibit two major absorption bands in the UV region, which can be influenced by the nature and position of substituents on the benzimidazole ring.[10][12][13]
| Spectroscopic Technique | Key Diagnostic Features for Benzimidazole-2-carbaldehydes |
| ¹H NMR | Aldehydic proton (singlet) at δ 9.5-10.5 ppm; Aromatic protons with characteristic splitting patterns; Broad NH singlet (if unsubstituted). |
| ¹³C NMR | Carbonyl carbon at δ 185-195 ppm; Aromatic carbons with substituent-dependent shifts. |
| IR Spectroscopy | Strong C=O stretch at 1680-1710 cm⁻¹; Broad N-H stretch (if unsubstituted) at 3200-3400 cm⁻¹. |
| UV-Vis Spectroscopy | Two major absorption bands in the UV region, sensitive to substitution. |
Determination of Key Physicochemical Properties
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are intimately linked to its physicochemical characteristics. For substituted benzimidazole-2-carbaldehydes, the most critical parameters to determine are pKa, logP/logD, and solubility.
pKa: The Ionization Constant
The pKa value reflects the acidity or basicity of a compound and is crucial as it dictates the charge state of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Benzimidazoles are amphoteric, possessing both a weakly acidic N-H proton and a basic nitrogen atom in the imidazole ring.[2][10] The pKa of the parent benzimidazole is approximately 5.68 for the conjugate acid and 12.75 for the N-H proton.[10]
Experimental Protocol: pKa Determination by UV-metric Titration
This method is well-suited for compounds with a chromophore whose UV absorbance changes upon ionization.[14][15][16][17]
-
Rationale: The principle behind this technique is that the ionized and neutral forms of the molecule will have different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be determined.
-
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
A small aliquot of the stock solution is added to each buffer solution in a 96-well UV-transparent plate.
-
The UV-Vis spectrum of each well is recorded.
-
The absorbance at a wavelength where the difference between the ionized and neutral species is maximal is plotted against the pH.
-
The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.
-
logP and logD: Measures of Lipophilicity
The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity. LogP refers to the partitioning of the neutral species between an organic and an aqueous phase, while logD is the pH-dependent measure for ionizable compounds. These parameters are critical for predicting membrane permeability and in vivo distribution.
Experimental Protocol: logP/logD Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for determining logP and logD values.[18][19][20][21]
-
Rationale: This method directly measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution. The ratio of the concentrations in the two phases provides the partition or distribution coefficient.
-
Procedure:
-
n-Octanol and the aqueous buffer (at a specific pH, e.g., 7.4 for physiological relevance) are pre-saturated with each other.
-
A known amount of the test compound is dissolved in one of the phases.
-
The two phases are combined in a vial and shaken vigorously for a set period to allow for equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
The logD (or logP if the compound is non-ionizable at that pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Solubility: A Critical Parameter for Drug Delivery
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. Poor solubility can be a major hurdle in drug development.
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery as it is a high-throughput method that provides a good initial assessment of a compound's solubility.[22][23][24][25][26]
-
Rationale: This assay measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. It provides a rapid indication of the compound's propensity to remain in solution under non-equilibrium conditions, which can be relevant to in vitro assays and some in vivo situations.
-
Procedure:
-
A high-concentration stock solution of the test compound is prepared in DMSO.
-
A small volume of the DMSO stock is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.
-
The plate is incubated for a defined period (e.g., 2 hours) at a controlled temperature.
-
The presence of a precipitate can be detected by nephelometry (light scattering) or by filtering the solution and quantifying the concentration of the dissolved compound in the filtrate by HPLC-UV.
-
Data Presentation: Physicochemical Properties of Substituted Benzimidazole-2-carbaldehydes
The following table summarizes the expected range of physicochemical properties for substituted benzimidazole-2-carbaldehydes based on the parent scaffold and related structures. It is important to note that these values are highly dependent on the nature and position of the substituents.
| Property | Parent Benzimidazole Value | Expected Range for Substituted Benzimidazole-2-carbaldehydes | Significance in Drug Discovery |
| pKa (acidic) | ~12.75[10] | 11.0 - 13.0 | Influences solubility in basic media and potential for hydrogen bond donation. |
| pKa (basic) | ~5.68[10] | 3.0 - 6.0 | Affects solubility in acidic media and interactions with acidic residues in protein targets. |
| logP/logD₇.₄ | ~1.5 (calculated) | 1.0 - 4.0 | A key determinant of membrane permeability and oral absorption. |
| Aqueous Solubility | Low to moderate | <1 µg/mL to >100 µg/mL | Crucial for bioavailability and formulation development. |
Note: The values in this table are illustrative and will vary significantly with different substitution patterns.
Conclusion and Future Perspectives
Substituted benzimidazole-2-carbaldehydes are a class of compounds with immense potential in medicinal chemistry. Their versatile chemistry and the biological importance of the benzimidazole scaffold make them attractive starting points for the development of novel therapeutic agents. A thorough understanding and careful measurement of their physicochemical properties are paramount for successful drug design and optimization. The protocols and insights provided in this guide offer a robust framework for researchers to characterize these important molecules and to make informed decisions in the drug discovery process. Future work in this area should focus on building a comprehensive database of experimentally determined physicochemical properties for a wide range of substituted benzimidazole-2-carbaldehydes to further refine our understanding of their structure-property relationships and to aid in the development of predictive in silico models.
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fundamental reactions of 6-Methyl-1H-benzoimidazole-2-carbaldehyde
An In-Depth Technical Guide to the Fundamental Reactions of 6-Methyl-1H-benzoimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-benzoimidazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of biologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents with activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The reactivity of this particular molecule is dominated by the interplay between the electrophilic aldehyde group at the 2-position and the nucleophilic N-H of the imidazole ring. This guide provides a comprehensive overview of its synthesis and core reactions, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.
Synthesis of the Core Scaffold: 6-Methyl-1H-benzoimidazole-2-carbaldehyde
The construction of the benzimidazole ring is a foundational step. The most common and reliable method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, 4-methyl-1,2-phenylenediamine is the logical starting material.
A modern and efficient approach involves the condensation of the diamine with an aldehyde in the presence of an oxidizing agent.[4] This method avoids the harsh acidic conditions of traditional methods.[1][5] For instance, reacting 4-methyl-1,2-phenylenediamine with an appropriate glyoxal equivalent, followed by oxidation, yields the desired carbaldehyde. Another powerful route involves the reduction of a nitrile precursor. For example, a 6-methyl-1H-benzoimidazole-2-carbonitrile can be catalytically reduced to the aldehyde using reagents like Ni-Al alloy in formic acid.[1][5]
Caption: Synthetic pathway to the core scaffold.
Reactivity Profile and Key Reaction Classes
The chemical behavior of 6-Methyl-1H-benzoimidazole-2-carbaldehyde is dictated by two primary functional groups:
-
The Aldehyde Group: The electrophilic carbon of the C=O bond is a prime target for nucleophiles. This site is the hub for condensation, oxidation, reduction, and olefination reactions.
-
The Benzimidazole N-H Group: The acidic proton on the imidazole nitrogen can be removed by a base, rendering the nitrogen nucleophilic for substitution reactions like alkylation.
The following diagram illustrates the principal reaction pathways stemming from the core molecule.
Caption: Major reaction pathways for the title compound.
Fundamental Reactions at the Aldehyde Group
Condensation Reactions
Condensation reactions are paramount for extending the molecular framework. The aldehyde serves as an electrophile for carbon or nitrogen nucleophiles, followed by the elimination of water.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or imidazole.[6] The driving force is the formation of a highly conjugated α,β-unsaturated system. This is a cornerstone reaction for synthesizing electrophilic olefins.[6][7]
-
Schiff Base Formation: The reaction with primary amines yields imines, also known as Schiff bases.[8] This transformation is often reversible and can be driven to completion by removing water. These imine derivatives are crucial intermediates for creating more complex heterocyclic systems or for direct use as bioactive ligands.[9]
Wittig Reaction
To convert the carbonyl C=O into a C=C double bond, the Wittig reaction is the method of choice.[10][11] It involves reacting the aldehyde with a phosphonium ylide (a Wittig reagent).[12] The stereochemical outcome (E vs. Z alkene) depends heavily on the stability of the ylide used.[12][13] This reaction offers a reliable and high-yield pathway to vinyl-substituted benzimidazoles, which are otherwise difficult to access.[14]
Oxidation
The aldehyde group can be readily oxidized to the corresponding carboxylic acid (6-Methyl-1H-benzoimidazole-2-carboxylic acid). Standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O) are effective. This carboxylic acid derivative is a versatile building block for amide bond formation, esterification, and other transformations.
Reduction
Selective reduction of the aldehyde to a primary alcohol ( (6-Methyl-1H-benzoimidazol-2-yl)methanol) is typically achieved with mild hydride reagents such as sodium borohydride (NaBH₄). This reaction must be performed carefully to avoid reduction of the imidazole ring. The resulting alcohol is a useful nucleophile for further functionalization.
Reactions at the Benzimidazole Ring
N-Alkylation and N-Arylation
The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride).[4][15] The resulting benzimidazolide anion is a potent nucleophile that readily reacts with alkyl or aryl halides to yield N-substituted derivatives. This functionalization is critical as it can significantly modulate the steric and electronic properties of the molecule, often leading to enhanced biological activity.[4]
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-(6-Methyl-1H-benzoimidazol-2-ylidene)malononitrile.
-
Setup: To a 50 mL round-bottom flask, add 6-Methyl-1H-benzoimidazole-2-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the pure product.
Protocol 2: Reductive Amination (Schiff Base Formation and Reduction)
This protocol describes a one-pot synthesis of an N-benzylated amine derivative.
-
Schiff Base Formation: In a 100 mL flask, dissolve 6-Methyl-1H-benzoimidazole-2-carbaldehyde (1.0 eq) and benzylamine (1.05 eq) in methanol (30 mL). Stir at room temperature for 1 hour to form the imine intermediate.
-
Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water (20 mL).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the fundamental reactions discussed.
| Reaction Type | Reagents | Catalyst/Conditions | Typical Yield (%) | Reference(s) |
| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Piperidine or Imidazole, Reflux in EtOH | 85-95 | [6][7] |
| Schiff Base Formation | Primary Amine (e.g., Aniline) | Acetic Acid (cat.), Reflux in Toluene | 70-90 | [8] |
| Wittig Reaction | (Triphenylphosphoranylidene)acetate | Reflux in THF | 60-80 | [12][14] |
| Oxidation | Potassium Permanganate (KMnO₄) | Aqueous NaOH, Heat | 75-85 | [16] |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | 90-98 | - |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃, DMF | 80-95 | [4][15] |
Conclusion
6-Methyl-1H-benzoimidazole-2-carbaldehyde is a versatile and highly valuable building block in synthetic and medicinal chemistry. Its reactivity is predictably governed by the aldehyde and N-H functionalities, allowing for a diverse range of transformations. Mastery of its fundamental reactions—condensation, olefination, oxidation, reduction, and N-alkylation—provides researchers with a powerful toolkit to construct complex molecules with significant therapeutic potential. The protocols and insights provided in this guide serve as a foundation for the rational design and development of novel benzimidazole-based chemical entities.
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Gundla, R., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
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The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Available at: [Link]
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Gundla, R., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. PubMed Central. Available at: [Link]
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Alang, G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]
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Patel, H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]
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Stoyanov, E., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmacia. Available at: [Link]
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Rojas-Urbina, L., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
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Alam, M. (2020). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Available at: [Link]
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Akkurt, M., et al. (2008). 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole. PubMed Central. Available at: [Link]
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Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation. (2008). ResearchGate. Available at: [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Talluri, M. V., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. Max Delbrück Center for Molecular Medicine. Available at: [Link]
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Prousek, J. (1991). Preparation of 1-(2-Benzimidazolyl)-2-Substituted Ethylene Derivatives by the Wittig Reaction. ResearchGate. Available at: [Link]
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Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[1][5][17] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. (2015). ResearchGate. Available at: [Link]
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Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules. Available at: [Link]
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PAPER: 06/3750 A practical Knoevenagel condensation catalysed by imidazole. (2006). ResearchGate. Available at: [Link]
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tautomerism in 6-Methyl-1H-benzoimidazole-2-carbaldehyde
An In-depth Technical Guide to the Tautomeric Landscape of 6-Methyl-1H-benzoimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole and its derivatives are cornerstones in medicinal chemistry, largely due to their versatile biological activities which are intrinsically linked to their structural dynamics.[1][2][3] A critical aspect of this dynamic character is tautomerism, the phenomenon of interconverting structural isomers. This guide provides a comprehensive technical exploration of , a molecule of interest for its potential pharmacological applications. We will dissect the theoretical underpinnings of its tautomeric forms, provide field-proven experimental protocols for their characterization, and outline computational workflows for predicting their relative stabilities. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and development of benzimidazole-based therapeutics.
The Principle of Tautomerism in the Benzimidazole Scaffold
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[4] The most common form is prototropy, involving the migration of a proton.[1][2] In the benzimidazole ring system, two primary types of prototropic tautomerism are prevalent:
-
Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring.[1][2][5] For an asymmetrically substituted benzimidazole like the topic molecule, this results in two distinct and non-equivalent tautomers.
-
Exocyclic Tautomerism: This occurs when a proton migrates from a ring nitrogen to a heteroatom on an exocyclic substituent.[1][2]
The position of this equilibrium is a delicate balance of electronic effects of substituents, solvent polarity, temperature, and pH. Understanding this equilibrium is paramount in drug development, as different tautomers can exhibit vastly different binding affinities to biological targets.[1][2]
Tautomeric Possibilities in 6-Methyl-1H-benzoimidazole-2-carbaldehyde
The structure of 6-Methyl-1H-benzoimidazole-2-carbaldehyde presents a fascinating case for tautomeric analysis. The methyl group at the 6-position breaks the symmetry of the benzene ring, while the carbaldehyde group at the 2-position introduces further complexity.
Annular Tautomerism
Due to the 6-methyl substituent, the two nitrogen atoms of the imidazole ring are not equivalent. This leads to two distinct annular tautomers: 6-Methyl-1H-benzoimidazole-2-carbaldehyde (Tautomer A) and 5-Methyl-1H-benzoimidazole-2-carbaldehyde (Tautomer B) . These two forms are in a constant state of equilibrium. The electronic donating nature of the methyl group can subtly influence the electron density of the imidazole ring, thereby affecting the relative stability of the two tautomers.
Aldehyde-Enol Tautomerism
The presence of the 2-carbaldehyde group introduces the possibility of a form of keto-enol tautomerism.[6][7] In this case, a proton could migrate from a ring nitrogen to the carbonyl oxygen of the aldehyde, resulting in an enol-like structure, (Z)-1H-benzoimidazol-2-yl(hydroxy)methylene. While less common for aldehydes compared to ketones, the formation of this enol tautomer can be influenced by intramolecular hydrogen bonding and solvent effects.[8][9]
The primary tautomeric equilibrium for 6-Methyl-1H-benzoimidazole-2-carbaldehyde is depicted below.
Figure 1: Potential tautomeric forms of 6-Methyl-1H-benzoimidazole-2-carbaldehyde.
Experimental Characterization of Tautomeric Equilibria
A multi-pronged spectroscopic approach is essential for the unambiguous characterization of the tautomeric forms present in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for investigating tautomerism in solution.[1][2] The rate of proton exchange between tautomers dictates the appearance of the NMR spectrum.
-
Fast Exchange: At room temperature, if the interconversion between Tautomer A and Tautomer B is rapid on the NMR timescale, a single set of time-averaged signals will be observed.
-
Slow Exchange: At lower temperatures, the equilibrium can be "frozen," leading to the observation of distinct sets of signals for each tautomer. The ratio of the tautomers can be determined by integrating the respective proton signals.[1][2]
Key Spectral Regions to Monitor:
| Nucleus | Expected Chemical Shift Observations |
| ¹H NMR | The aromatic protons, particularly those on the benzene ring (H4, H5, H7), will have distinct chemical shifts in Tautomer A and Tautomer B. The N-H proton signal may be broad and its position solvent-dependent. The aldehyde proton will also be a key indicator. |
| ¹³C NMR | The carbons of the benzene ring, especially C4/C7 and C5/C6, are highly sensitive to the position of the N-H proton.[2] In a slow-exchange spectrum, two distinct sets of signals for the benzimidazole core would confirm the presence of both annular tautomers. The chemical shift of the carbonyl carbon (C=O) should also be carefully analyzed. |
| ¹⁵N NMR | This technique provides direct information about the nitrogen environment. A distinction between a pyrrole-like nitrogen (-NH-) and a pyridine-like nitrogen (-N=) is readily achievable, offering definitive evidence for the proton's location.[1] |
Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 6-Methyl-1H-benzoimidazole-2-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Hexamethylphosphoramide-d₁₈ for slowing proton exchange) in a high-quality NMR tube.[10]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature point, allowing for thermal equilibration.
-
Coalescence and Slow-Exchange Regime: Continue lowering the temperature until significant signal broadening and eventual splitting into two distinct sets of signals are observed. This indicates the transition from a fast to a slow exchange regime.
-
Data Analysis: At the lowest achievable temperature, carefully integrate the signals corresponding to each tautomer to determine their relative populations.
Figure 2: Workflow for Variable Temperature (VT) NMR analysis.
Vibrational and Electronic Spectroscopy
-
Infrared (IR) Spectroscopy: The N-H stretching frequency (typically 3200-3500 cm⁻¹) and the C=O stretching frequency of the aldehyde (around 1680-1700 cm⁻¹) are key vibrational modes. The presence of an enol tautomer would be indicated by a broad O-H stretch and a C=C stretch.
-
UV-Vis Spectroscopy: The different electronic conjugation in each tautomer will lead to distinct absorption maxima. While subtle, these differences can be exploited, especially when comparing spectra in solvents of varying polarity.[11]
Computational Modeling of Tautomeric Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[12]
Core Principles of the Computational Approach:
-
Geometry Optimization: The first step is to find the minimum energy structure for each potential tautomer.
-
Energy Calculation: The relative energies (and Gibbs free energies) of the optimized structures are then calculated. The tautomer with the lower energy is predicted to be the more stable and thus more abundant form.
-
Solvent Effects: It is crucial to include a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations, as solvent interactions can significantly alter the tautomeric equilibrium.
-
NMR Prediction: Gauge-Including Atomic Orbital (GIAO) methods can be used to calculate theoretical NMR chemical shifts for each tautomer.[10][13] Comparing these predicted shifts with experimental data is a powerful method for assigning signals to specific tautomers.
Protocol: DFT Calculation of Tautomer Stabilities
-
Structure Building: Construct 3D models of Tautomer A, Tautomer B, and the potential enol form.
-
Geometry Optimization: Perform full geometry optimization for each structure using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[1]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Solvation Modeling: Repeat the optimization and frequency calculations within a solvent continuum model that matches the experimental conditions (e.g., DMSO).
-
Relative Energy Analysis: Calculate the difference in Gibbs free energy (ΔG) between the tautomers to predict their equilibrium populations.
-
(Optional) NMR Shielding Calculation: Using the optimized geometries, perform a GIAO NMR calculation to predict ¹H and ¹³C chemical shifts.
Figure 3: Computational workflow for tautomer analysis using DFT.
Conclusion and Outlook
The tautomeric behavior of 6-Methyl-1H-benzoimidazole-2-carbaldehyde is a nuanced interplay of structural features and environmental factors. A definitive characterization of its tautomeric landscape requires a synergistic application of high-resolution NMR spectroscopy and robust computational modeling. For drug development professionals, understanding which tautomer predominates under physiological conditions is not merely an academic exercise; it is a critical step in rational drug design, influencing everything from receptor binding and membrane permeability to metabolic stability. The methodologies outlined in this guide provide a validated framework for elucidating the tautomeric equilibria of this, and other, vital heterocyclic scaffolds.
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Dall'Oglio, E. L., et al. (2002). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. Journal of the Brazilian Chemical Society, 13(2), 252-257. [Link]
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Dokla, E. M. E., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23377-23402. [Link]
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Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press. [Link]
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S. Naveen, et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]
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Katritzky, A. R. (1991). The Prototropic Tautomerism of Heteroaromatic Compounds. HETEROCYCLES, 32(2), 329-361. [Link]
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Ben-Salah, M., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 28(13), 5038. [Link]
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LibreTexts. (2024). 5.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
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Al-Majidi, S. M. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. [Link]
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Badawi, H. M., & Förner, W. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR. Pharmaceutical Analytical Acta, 7(2), 1-8. [Link]
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Al-Hourani, B. J., et al. (2022). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molbank, 2022(3), M1448. [Link]
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Kadhim, M. M., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]
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Methodological & Application
Application Notes and Protocols for the Derivatization of 6-Methyl-1H-benzoimidazole-2-carbaldehyde for Biological Assays
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic heterocycle composed of fused benzene and imidazole rings, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows for facile interaction with various biopolymers, leading to a broad spectrum of pharmacological activities.[3][4] Benzimidazole derivatives have demonstrated clinical success as anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic agents.[1][3] The versatility of the benzimidazole scaffold lies in the amenability of its positions to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity.
This application note focuses on providing detailed protocols for the derivatization of a key intermediate, 6-Methyl-1H-benzoimidazole-2-carbaldehyde . The aldehyde functionality at the 2-position serves as a versatile chemical handle for introducing molecular diversity through a variety of classical organic reactions. By strategically modifying this position, researchers can generate libraries of novel compounds for screening in a range of biological assays. We will explore three robust and widely applicable derivatization strategies: Schiff Base Formation , Knoevenagel Condensation , and Reductive Amination . For each strategy, we provide a detailed, step-by-step protocol, explain the underlying chemical principles, and discuss the rationale for specific experimental choices. Furthermore, we will outline general protocols for preliminary biological screening of the synthesized derivatives.
Core Derivatization Strategies and Protocols
The aldehyde group of 6-Methyl-1H-benzoimidazole-2-carbaldehyde is a reactive electrophile, making it an ideal starting point for various derivatization reactions. The following sections detail the protocols for three such transformations.
Schiff Base Formation: A Gateway to Diverse Bioactive Molecules
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a facile and high-yielding reaction. Schiff bases derived from benzimidazoles are known to possess a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][7] The introduction of different aromatic and aliphatic amines allows for the systematic exploration of the chemical space around the benzimidazole core.
The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. The reaction is typically catalyzed by a small amount of acid.
Caption: General scheme for Schiff base formation.
-
Reagent Preparation:
-
Dissolve 6-Methyl-1H-benzoimidazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol (10 mL per mmol of aldehyde).
-
In a separate flask, dissolve the desired primary amine (1.1 eq) in the same solvent. A slight excess of the amine ensures complete consumption of the aldehyde.
-
-
Reaction Setup:
-
To the solution of the aldehyde, add the amine solution dropwise at room temperature with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[8][9] The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Upon completion (typically 2-4 hours), the product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to afford the pure Schiff base derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][10] The formation of the imine bond can be confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of δ 8-10 ppm.[5]
-
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants, relatively high boiling point for reflux if needed. |
| Catalyst | Glacial Acetic Acid | Increases the rate of reaction by activating the carbonyl group. |
| Temperature | Room Temperature to Reflux | Reaction is often facile at room temperature, but gentle heating can accelerate it. |
| Stoichiometry | Aldehyde:Amine (1:1.1) | A slight excess of the amine drives the reaction to completion. |
Knoevenagel Condensation: Introducing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[11] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are important pharmacophores found in many biologically active molecules.[12]
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product.[13]
Caption: General scheme for Knoevenagel condensation.
-
Reagent Preparation:
-
Reaction Setup:
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC.[15]
-
Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, collect it by filtration.
-
If the product is in solution, pour the reaction mixture into ice-cold water to precipitate the product.
-
The crude product can be purified by recrystallization from an appropriate solvent.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The formation of the α,β-unsaturated system can be confirmed by the presence of vinylic proton signals in the ¹H NMR spectrum and the C=C stretching frequency in the IR spectrum.
-
| Parameter | Condition | Rationale |
| Active Methylene Compound | Malononitrile, Diethyl malonate | Provides the nucleophilic carbanion for the condensation. |
| Base Catalyst | Piperidine, Pyridine | Facilitates the deprotonation of the active methylene compound. |
| Solvent | Ethanol, Toluene, Solvent-free | The choice depends on the reactants and reaction temperature. |
| Temperature | Room Temperature to Reflux | Higher temperatures can promote the dehydration step. |
Reductive Amination: Creating Secondary and Tertiary Amines
Reductive amination is a two-step process that transforms an aldehyde into an amine. It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This method is highly valuable for introducing flexible amine-containing side chains, which can significantly impact the biological activity and physicochemical properties of the parent molecule.
The aldehyde first reacts with a primary or secondary amine to form an iminium ion (from a primary amine) or an enamine (from a secondary amine). A reducing agent, present in the reaction mixture, then reduces this intermediate to the final amine product. Mild reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used as they selectively reduce the iminium ion in the presence of the starting aldehyde.[16]
Caption: General scheme for reductive amination.
-
Reagent Preparation:
-
Dissolve 6-Methyl-1H-benzoimidazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane (DCM).
-
Add the primary or secondary amine (1.2 eq).
-
-
Reaction Setup:
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion or enamine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid solution (e.g., 1 M HCl) until the effervescence ceases.
-
If the product is soluble in the aqueous layer, extract it with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final amine derivative using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the newly formed amine and alkyl groups in the NMR spectra will confirm the successful transformation.
-
| Parameter | Condition | Rationale |
| Amine | Primary or Secondary Amine | Determines whether a secondary or tertiary amine is formed. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent for iminium ions. |
| Solvent | Methanol, Dichloromethane | Should be inert to the reducing agent and dissolve the reactants. |
| Temperature | 0 °C to Room Temperature | Low temperature is preferred during the addition of the reducing agent. |
Protocols for Preliminary Biological Screening
After synthesizing a library of derivatives, the next crucial step is to evaluate their biological activity. The choice of assay will depend on the therapeutic target of interest. Below are general protocols for common preliminary screens.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[17]
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Grow the microbial strains in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate growth medium.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 28 °C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is used to evaluate the free radical scavenging activity of the synthesized compounds.
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Conclusion
The derivatization of 6-Methyl-1H-benzoimidazole-2-carbaldehyde offers a strategic and efficient approach to generate novel molecular entities with the potential for diverse biological activities. The protocols detailed in this application note for Schiff base formation, Knoevenagel condensation, and reductive amination provide a solid foundation for researchers in drug discovery and medicinal chemistry to synthesize and evaluate new benzimidazole derivatives. The successful application of these methods, coupled with systematic biological screening, can lead to the identification of promising lead compounds for further development.
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069-3085. [Link]
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Poddar, S., et al. (2015). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Bangladesh Pharmaceutical Journal, 18(1), 84-88. [Link]
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Kim, J. S., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28756-28765. [Link]
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Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]
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Khan, S. A., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances, 13(19), 12763-12779. [Link]
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Srogl, J., et al. (2013). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 18(7), 8256-8271. [Link]
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Hernandez-Vazquez, E., et al. (2021). Virtual Screening of Benzimidazole Derivatives as Potential Triose Phosphate Isomerase Inhibitors with Biological Activity against Leishmania mexicana. Molecules, 26(11), 3326. [Link]
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Dabholkar, V. V., & Gavankar, R. S. (2009). Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation. Arkivoc, 2009(11), 163-171. [Link]
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Al-Noor, T. H., et al. (2018). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Journal of Physics: Conference Series, 1032, 012035. [Link]
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Siddiqui, N., et al. (2013). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 6(2), 177-184. [Link]
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Wang, X., et al. (2018). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 23(11), 2999. [Link]
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Van der Veken, P., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 282-288. [Link]
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Seshaiah, K., et al. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Research, 12(4). [Link]
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Application Notes: 6-Methyl-1H-benzoimidazole-2-carbaldehyde as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and functional organic materials. Its structural resemblance to naturally occurring purines allows it to readily interact with biological macromolecules, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a carbaldehyde (aldehyde) group at the 2-position of the benzimidazole ring transforms this scaffold into a potent and versatile building block. This aldehyde functionality serves as a reactive handle for a multitude of synthetic transformations, enabling the construction of complex molecular architectures.
This guide focuses on 6-Methyl-1H-benzoimidazole-2-carbaldehyde , a derivative whose methyl group at the 6-position can subtly modulate electronic properties and lipophilicity, influencing both reactivity and biological interactions. We will explore its synthesis, core reactivity, and provide detailed protocols for its application in key synthetic strategies relevant to drug discovery and materials science.
Physicochemical Properties & Handling
A summary of the key physical and chemical properties for the parent compound, 1H-benzoimidazole-2-carbaldehyde, is provided below as a reference. The 6-methyl derivative is expected to have similar properties, with a slightly higher molecular weight and potentially altered solubility.
| Property | Value (for 1H-benzoimidazole-2-carbaldehyde) |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol [3] |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, and hot alcohols |
| Safety | Harmful if swallowed, causes serious eye irritation.[3] |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is advisable to handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Reactivity and Synthetic Potential
The synthetic utility of 6-Methyl-1H-benzoimidazole-2-carbaldehyde stems from two primary reactive sites: the aldehyde group and the N-H proton of the imidazole ring.
-
The Aldehyde Group: This is a classic electrophilic center, readily participating in nucleophilic additions. Its primary applications involve condensations with primary amines to form Schiff bases (imines) and reactions with carbon nucleophiles (e.g., in Knoevenagel or Wittig reactions).
-
The Imidazole N-H: The acidic proton on the imidazole nitrogen can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation, providing a route to further diversify the scaffold.
Caption: Key reactive sites of 6-Methyl-1H-benzoimidazole-2-carbaldehyde.
Protocol 1: Synthesis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde
The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[4] A common and effective method for installing the 2-carbaldehyde group is to use a glyoxylic acid equivalent. This protocol is adapted from general procedures for benzimidazole synthesis.[4][5]
Reaction Scheme:
Caption: Synthesis of the target aldehyde via Phillips Condensation.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
4 M Hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Addition of Reagents: Add glyoxylic acid monohydrate (1.1 eq) to the solution. Slowly add 4 M HCl (approx. 2.5 eq) to the stirring mixture.
-
Causality: The acid catalyzes the condensation by protonating the carbonyl group of glyoxylic acid, making it more electrophilic, and facilitating the subsequent cyclization and dehydration steps.
-
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).
-
Self-Validation: The disappearance of the starting diamine spot on the TLC plate is a primary indicator of reaction completion.
-
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure 6-Methyl-1H-benzoimidazole-2-carbaldehyde.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show characteristic peaks for the aldehyde proton (δ ~9.8-10.0 ppm), the aromatic protons, the methyl group protons (δ ~2.4 ppm), and the N-H proton (a broad singlet, δ >12 ppm).[6]
Application 1: Synthesis of Schiff Base Derivatives
The most direct and widespread application of this aldehyde is the synthesis of Schiff bases (imines) through condensation with primary amines. These Schiff bases are not only stable compounds but also versatile ligands for forming metal complexes and are frequently investigated for their biological activities.[1]
Reaction Scheme:
Caption: General scheme for Schiff base synthesis.
Protocol: Synthesis of a Benzimidazole Schiff Base
Materials:
-
6-Methyl-1H-benzoimidazole-2-carbaldehyde
-
A primary amine (e.g., aniline, benzylamine, or an amino acid ester)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve 6-Methyl-1H-benzoimidazole-2-carbaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Amine Addition: Add the primary amine (1.0-1.1 eq) to the solution, followed by a few drops of glacial acetic acid.
-
Causality: The acetic acid acts as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity and also facilitating the final dehydration step from the hemiaminal intermediate.
-
-
Reaction: Reflux the mixture for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde. In many cases, the product will precipitate from the reaction mixture upon cooling.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by filtration, wash it with cold ethanol, and dry it under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol.
Self-Validation: The formation of the Schiff base is confirmed by spectroscopic analysis. In the IR spectrum, the characteristic C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) will disappear, and a new C=N (imine) stretch will appear (around 1620-1640 cm⁻¹).[7] In the ¹H NMR, the aldehyde proton signal vanishes and a new imine C-H proton signal appears (δ ~8.0-8.5 ppm).
Application 2: Multicomponent Reactions (MCRs) - The Ugi Reaction
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot, offering high atom economy and efficiency.[8] The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acetamidoamides.[2] 6-Methyl-1H-benzoimidazole-2-carbaldehyde is an excellent aldehyde component for the Ugi reaction, enabling the rapid generation of diverse libraries of peptide-like molecules incorporating the benzimidazole scaffold.
Workflow: Ugi Four-Component Reaction
Caption: Workflow for a typical Ugi four-component reaction.
Protocol: Ugi Reaction for a Benzimidazole-Peptidomimetic
Materials:
-
6-Methyl-1H-benzoimidazole-2-carbaldehyde
-
Primary amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a screw-cap vial, add the 6-Methyl-1H-benzoimidazole-2-carbaldehyde (1.0 eq), the amine (1.0 eq), and the carboxylic acid (1.0 eq) to methanol.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture.
-
Causality: The reaction proceeds through the initial formation of an iminium ion from the aldehyde and amine. The isocyanide then undergoes a nucleophilic attack on the iminium carbon, followed by trapping with the carboxylate anion and a final Mumm rearrangement to yield the stable α-acylamino amide product.[8]
-
-
Reaction: Tightly cap the vial and stir the mixture at room temperature for 24-48 hours.
-
Isolation: Upon completion (monitored by TLC or LC-MS), remove the methanol under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Ugi product.
Self-Validation: The complex structure of the Ugi product is unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of two amide functionalities can be confirmed by IR spectroscopy.
Conclusion and Future Outlook
6-Methyl-1H-benzoimidazole-2-carbaldehyde is a high-value synthetic intermediate. Its straightforward preparation and the versatile reactivity of the aldehyde group make it an ideal starting point for generating libraries of complex molecules. The protocols detailed herein for Schiff base formation and the Ugi reaction represent foundational applications that enable rapid access to compounds with significant potential in medicinal chemistry, particularly in the search for new anticancer and antimicrobial agents.[1] Future work will likely focus on expanding the repertoire of multicomponent reactions utilizing this aldehyde and exploring the properties of novel coordination polymers and functional materials derived from its Schiff base ligands.
References
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Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428. Available at: [Link]
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PubChem. (n.d.). 1H-Benzimidazole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Poddar, A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Kadhim, W. R., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136.
- Kanthamma, D., et al. (2020). Synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 6(5), 60-68.
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069–3085. Available at: [Link]
-
Tchouankeu, J. C., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry, 13(1), 137. Available at: [Link]
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Dömling, A. (2002). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 117(1), 17-89. Available at: [Link]
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-
Yan, R., et al. (2023). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Antibiotics, 12(5), 849. Available at: [Link]
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The Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. Available at: [Link]
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Application Notes & Protocols: Development of Novel Antimicrobial Compounds from 6-Methyl-1H-benzoimidazole-2-carbaldehyde
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The dramatic rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] The benzimidazole nucleus, a heterocyclic aromatic organic compound, represents a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine nucleoside bases, allowing for favorable interactions with various biological macromolecules.[1] This structural motif is present in a wide array of FDA-approved drugs and has been extensively explored for its diverse pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, such as the inhibition of microbial nucleic acid and protein synthesis, interference with folate biosynthesis, and disruption of cell wall formation.[2][3]
The aldehyde functionality at the C2 position of the benzimidazole ring, as in 6-Methyl-1H-benzoimidazole-2-carbaldehyde, offers a versatile handle for synthetic modification. This allows for the creation of diverse libraries of derivatives, such as Schiff bases and hydrazones, which have shown significant potential as potent antimicrobial agents.[4][5][6][7][8] This guide provides a comprehensive overview of the synthesis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde and its subsequent derivatization, along with detailed protocols for the evaluation of the antimicrobial efficacy of the resulting novel compounds.
Part 1: Synthesis of the Core Scaffold and its Derivatives
The development of novel antimicrobial agents from 6-Methyl-1H-benzoimidazole-2-carbaldehyde begins with the synthesis of the core scaffold, followed by its derivatization to generate a library of candidate compounds.
Synthesis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde
The synthesis of the core scaffold can be achieved through a multi-step process, beginning with the preparation of the key precursor, 4-methyl-o-phenylenediamine.
Protocol 1: Synthesis of 4-methyl-o-phenylenediamine
-
Reaction Principle: This synthesis involves the nitration of a suitable toluene derivative followed by reduction of the nitro groups to amines.
-
Materials:
-
Toluene
-
Nitrating mixture (concentrated nitric acid and sulfuric acid)
-
Reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation)
-
Appropriate solvents (e.g., ethanol, methanol, ethyl acetate)
-
Base for neutralization (e.g., sodium carbonate, sodium hydroxide)
-
-
Procedure:
-
Nitration: Carefully add nitrating mixture to toluene under controlled temperature conditions to yield a dinitrotoluene derivative.
-
Reduction: Reduce the dinitrotoluene derivative using a suitable reducing agent. For example, reflux with iron powder in the presence of an acid.
-
Work-up and Purification: Neutralize the reaction mixture with a base and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain 4-methyl-o-phenylenediamine.
-
Protocol 2: Synthesis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde
-
Reaction Principle: The Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a widely used method for benzimidazole synthesis.[9][10][11][12] In this case, 4-methyl-o-phenylenediamine is condensed with a suitable two-carbon aldehyde equivalent.
-
Materials:
-
4-methyl-o-phenylenediamine
-
Glyoxylic acid or a protected aldehyde equivalent
-
Dehydrating agent (e.g., polyphosphoric acid, hydrochloric acid)
-
Oxidizing agent (if starting with an alcohol precursor)
-
Solvents (e.g., ethanol, acetic acid)
-
-
Procedure:
-
Condensation: React 4-methyl-o-phenylenediamine with glyoxylic acid in the presence of a dehydrating agent like polyphosphoric acid and heat the mixture to promote cyclization.
-
Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a suitable base to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-Methyl-1H-benzoimidazole-2-carbaldehyde.
-
Derivatization of 6-Methyl-1H-benzoimidazole-2-carbaldehyde
The aldehyde group at the C2 position is a key functional group for generating a diverse library of derivatives. Here, we focus on the synthesis of Schiff bases and hydrazones, two classes of compounds with well-documented antimicrobial potential.[4][5][6][7][8]
Protocol 3: Synthesis of Schiff Base Derivatives
-
Reaction Principle: Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde.
-
Materials:
-
6-Methyl-1H-benzoimidazole-2-carbaldehyde
-
A library of substituted primary amines (e.g., anilines, benzylamines)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve 6-Methyl-1H-benzoimidazole-2-carbaldehyde in ethanol.
-
Add an equimolar amount of the desired primary amine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the pure product. If no precipitate forms, the product can be isolated by evaporation of the solvent followed by recrystallization.
-
Protocol 4: Synthesis of Hydrazone Derivatives
-
Reaction Principle: Hydrazones are formed through the condensation reaction between a hydrazine derivative and an aldehyde.[6][13][14]
-
Materials:
-
6-Methyl-1H-benzoimidazole-2-carbaldehyde
-
A library of substituted hydrazines or hydrazides (e.g., hydrazine hydrate, phenylhydrazine, isoniazid)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve 6-Methyl-1H-benzoimidazole-2-carbaldehyde in ethanol.
-
Add an equimolar amount of the desired hydrazine or hydrazide.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or reflux gently for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture. The hydrazone product will typically precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.
-
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the development of antimicrobial compounds.
Part 2: Antimicrobial Efficacy Evaluation
Once a library of derivatives has been synthesized, a systematic evaluation of their antimicrobial activity is crucial. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol 5: Broth Microdilution MIC Assay
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
-
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol 6: MBC Determination
-
Principle: Following the MIC assay, aliquots from the wells showing no visible growth are subcultured onto agar plates to determine the concentration at which the bacteria are killed.
-
Materials:
-
MIC plates from Protocol 5
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (37°C)
-
-
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and spot-plate it onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in bacterial colonies compared to the initial inoculum.
-
Data Presentation: Hypothetical MIC and MBC Values
| Compound ID | R-Group (Schiff Base) | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| BZD-S-01 | 4-Chlorophenyl | 8 | 16 | 16 | 32 |
| BZD-S-02 | 4-Methoxyphenyl | 16 | 32 | 32 | 64 |
| BZD-S-03 | 2,4-Dichlorophenyl | 4 | 8 | 8 | 16 |
| BZD-H-01 | Phenyl (Hydrazone) | 16 | 32 | 32 | 64 |
| BZD-H-02 | Isonicotinoyl (Hydrazone) | 8 | 16 | 16 | 32 |
| Ciprofloxacin | (Control) | 1 | 2 | 0.5 | 1 |
Part 3: Mechanistic Insights and Structure-Activity Relationships
The antimicrobial activity of benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole ring and its derivatives.[9][15]
Structure-Activity Relationship (SAR) Insights:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), on the aromatic ring of the Schiff base or hydrazone moiety often enhances antimicrobial activity.[9][16] This is likely due to increased lipophilicity, which facilitates penetration of the bacterial cell membrane.
-
Heterocyclic moieties: The incorporation of other heterocyclic rings can lead to compounds with improved biological profiles.
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for effective antimicrobial action, as it governs the compound's ability to traverse the bacterial cell envelope and reach its intracellular target.
Potential Mechanisms of Action:
Benzimidazole derivatives are known to exert their antimicrobial effects through multiple mechanisms:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some benzimidazoles can interfere with these essential bacterial enzymes, leading to the inhibition of DNA replication and cell division.[2]
-
Disruption of Cell Wall Synthesis: They can inhibit key enzymes involved in peptidoglycan biosynthesis, weakening the bacterial cell wall.[2]
-
Inhibition of Folate Synthesis: By mimicking endogenous substrates, some derivatives can block the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and amino acids.
-
Interference with Ergosterol Biosynthesis: In fungi, benzimidazoles can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.
Visualization of Potential Mechanisms of Action
Caption: Potential mechanisms of action for benzimidazole derivatives.
Conclusion
6-Methyl-1H-benzoimidazole-2-carbaldehyde serves as a valuable and versatile starting material for the development of novel antimicrobial compounds. The synthetic accessibility of its aldehyde group allows for the creation of a wide range of derivatives, including Schiff bases and hydrazones. The protocols outlined in this guide provide a systematic approach for the synthesis, characterization, and antimicrobial evaluation of these compounds. By understanding the structure-activity relationships and potential mechanisms of action, researchers can rationally design and optimize benzimidazole-based compounds with enhanced potency and a favorable pharmacological profile, contributing to the ongoing fight against antimicrobial resistance.
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.[Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central.[Link]
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SYNTHESIS OF TWO NEW HYDRAZONE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. ResearchGate.[Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.[Link]
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Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. PubMed.[Link]
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate.[Link]
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Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PubMed Central.[Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI.[Link]
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Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. Bentham Science.[Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH.[Link]
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.[Link]
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Synthesis of 2-Arylbenzimidazoles a in different conditions after 15 min. ResearchGate.[Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.[Link]
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Synthesis and Evaluation of New Hydrazone Derivatives as Antibacterial. Journal of University of Babylon for Pure and Applied Sciences.[Link]
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Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Taylor & Francis Online.[Link]
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Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central.[Link]
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Synthesis, characterization and in vitro antimicrobial evaluation of some novel benzimidazole derivatives bearing hydrazone moiety. ResearchGate.[Link]
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Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. MDPI.[Link]
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.[Link]
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o-PHENYLENEDIAMINE. Organic Syntheses Procedure.[Link]
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Application Notes and Protocols for Topoisomerase Inhibition Assays with Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to performing in vitro topoisomerase I and II inhibition assays, with a specific focus on evaluating the activity of benzimidazole derivatives. DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during various cellular processes, making them validated targets for anticancer drug development.[1][2] Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their presence in various bioactive compounds and their potential as topoisomerase inhibitors.[2][3][4] This guide details the principles behind the most common assays—DNA relaxation for topoisomerase I and DNA decatenation for topoisomerase II—and provides step-by-step protocols, data interpretation guidelines, and troubleshooting tips. The aim is to equip researchers with the necessary knowledge to reliably screen and characterize novel benzimidazole-based topoisomerase inhibitors.
Introduction: The Critical Role of Topoisomerases in Cellular Function
DNA topoisomerases are ubiquitous enzymes essential for managing the topological state of DNA in processes such as replication, transcription, and chromosome segregation.[5] They function by creating transient breaks in the DNA backbone, allowing for the passage of DNA strands to relieve supercoiling and resolve knots and tangles.[6] Eukaryotic cells have two main types of topoisomerases:
-
Topoisomerase I (Topo I): Creates single-stranded breaks in DNA to relax supercoils, a process that does not require ATP.[7]
-
Topoisomerase II (Topo II): Induces transient double-stranded breaks in an ATP-dependent manner, allowing for the decatenation (unlinking) of intertwined DNA circles.[5][8]
The critical nature of these enzymes in cell proliferation has made them prime targets for cancer chemotherapy.[9][10]
Benzimidazole Derivatives as a Promising Class of Topoisomerase Inhibitors
The benzimidazole nucleus is a key pharmacophore in the development of anticancer agents due to its versatile biological activity and synthetic accessibility.[2] Several benzimidazole derivatives have been identified as potent inhibitors of topoisomerases, acting through various mechanisms.[3][11][12] These compounds can be broadly classified into two categories based on their mechanism of action against topoisomerases:
-
Topoisomerase Poisons (Interfacial Poisons): These inhibitors, such as camptothecin for Topo I and etoposide for Topo II, stabilize the transient "cleavable complex," which consists of the topoisomerase covalently bound to the cleaved DNA.[6][9][13] This stabilization prevents the re-ligation of the DNA strand(s), leading to an accumulation of DNA breaks that trigger cell cycle arrest and apoptosis.[6][14]
-
Catalytic Inhibitors: These compounds inhibit the enzymatic activity of topoisomerases without trapping the cleavable complex.[8][15] They can act by preventing the binding of the enzyme to DNA or by inhibiting the cleavage or re-ligation steps through other allosteric mechanisms.[8][10]
Understanding the specific mechanism of action of novel benzimidazole derivatives is crucial for their development as therapeutic agents.
Assay Principles and Design
The in vitro evaluation of topoisomerase inhibitors typically relies on gel-based assays that monitor the enzyme's ability to alter the topology of a DNA substrate.
Topoisomerase I Inhibition: DNA Relaxation Assay
The principle of the Topo I inhibition assay is based on the enzyme's ability to relax supercoiled plasmid DNA.[7][16][17] Supercoiled DNA has a compact structure and migrates faster through an agarose gel compared to its relaxed, circular counterpart.[16]
In the presence of active Topo I, supercoiled plasmid DNA is converted to its relaxed form.[7][16] A test compound that inhibits Topo I will prevent this conversion, resulting in the persistence of the supercoiled DNA form.
Topoisomerase II Inhibition: DNA Decatenation Assay
The Topo II inhibition assay utilizes the enzyme's unique ability to decatenate, or unlink, intertwined DNA circles.[18][19] Kinetoplast DNA (kDNA), isolated from trypanosomes like Crithidia fasciculata, is a network of thousands of interlocked DNA minicircles and is an ideal substrate for this assay.[5][20]
Due to its large size, the catenated kDNA network cannot migrate into an agarose gel.[19][20] Active Topo II decatenates the network, releasing individual minicircles that can then migrate into the gel.[5][19] An inhibitor of Topo II will prevent this decatenation, causing the kDNA to remain in the loading well.[14]
Detailed Protocols
General Considerations for Benzimidazole Derivatives
-
Solubility: Benzimidazole derivatives can have varying solubilities. It is recommended to prepare stock solutions in 100% DMSO. A solvent control (DMSO) must be included in all experiments to account for any effects of the solvent on enzyme activity.[5]
-
Concentration Range: A broad range of concentrations should be tested initially to determine the potency of the derivative. A serial dilution approach is recommended.
-
Controls: Appropriate positive and negative controls are essential for validating the assay results.
| Control | Purpose | Expected Outcome |
| No Enzyme Control | To show the initial state of the DNA substrate. | Supercoiled plasmid (Topo I assay) or catenated kDNA in the well (Topo II assay). |
| Enzyme Only Control | To confirm the activity of the topoisomerase. | Relaxed plasmid (Topo I assay) or decatenated minicircles (Topo II assay). |
| Vehicle Control (DMSO) | To ensure the solvent does not inhibit the enzyme. | Similar to the "Enzyme Only Control". |
| Positive Control Inhibitor | To validate the assay's ability to detect inhibition. | Camptothecin (for Topo I) or Etoposide (for Topo II) should show inhibition. |
Protocol for Topoisomerase I Relaxation Assay
This protocol is adapted from established methods.[5][16][21]
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/ml BSA)[9]
-
Benzimidazole derivative stock solution (in DMSO)
-
Camptothecin (positive control)
-
Stop Solution/Loading Dye (e.g., 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)[19]
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
-
Nuclease-free water
Procedure:
-
Enzyme Titration (Initial Experiment): Before screening inhibitors, determine the optimal amount of Topo I required to completely relax the supercoiled DNA in the standard reaction time. Test a range of enzyme concentrations (e.g., 0.1 to 5 units).[5]
-
Reaction Setup: On ice, prepare the following reaction mixtures in microcentrifuge tubes for a final volume of 20 µL:
| Component | Volume | Final Concentration |
| 10x Topo I Assay Buffer | 2 µL | 1x |
| Supercoiled pBR322 DNA (100 ng/µL) | 2 µL | 200 ng |
| Benzimidazole Derivative or Control | 1 µL | Variable |
| Nuclease-free water | Up to 19 µL | - |
-
Pre-incubation: Gently mix and pre-incubate the reactions at 37°C for 10 minutes to allow the compound to interact with the DNA and/or the enzyme.
-
Initiate Reaction: Add the predetermined optimal amount of Topo I (diluted in dilution buffer if necessary) to each tube to a final volume of 20 µL.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[5][21]
-
Stop Reaction: Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye. To detect topoisomerase poisons that stabilize the cleavable complex, add 2 µL of 10% SDS followed by 2 µL of proteinase K (10 mg/mL) and incubate for an additional 30 minutes at 37°C before adding the loading dye.[15]
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.[15]
-
Visualization: Stain the gel with a DNA stain, destain if necessary, and visualize the DNA bands under UV light.[15][22]
Protocol for Topoisomerase II Decatenation Assay
This protocol is based on well-established procedures.[5][14][18]
Materials:
-
Human Topoisomerase IIα (recombinant)
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT)[23]
-
10 mM ATP solution
-
Benzimidazole derivative stock solution (in DMSO)
-
Etoposide (positive control)
-
Stop Solution/Loading Dye
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
-
Nuclease-free water
Procedure:
-
Enzyme Titration (Initial Experiment): Determine the minimal amount of Topo IIα required for complete decatenation of kDNA under the standard assay conditions. Test a range of 1-5 units of enzyme.[5]
-
Reaction Setup: On ice, prepare the following reaction mixtures in microcentrifuge tubes for a final volume of 20 µL:[23]
| Component | Volume | Final Concentration |
| 10x Topo II Assay Buffer | 2 µL | 1x |
| 10 mM ATP | 2 µL | 1 mM |
| kDNA (100 ng/µL) | 2 µL | 200 ng |
| Benzimidazole Derivative or Control | 1 µL | Variable |
| Nuclease-free water | Up to 19 µL | - |
-
Pre-incubation: Gently mix and pre-incubate the reactions at 37°C for 10 minutes.
-
Initiate Reaction: Add the predetermined optimal amount of Topo IIα to each tube to a final volume of 20 µL.[23]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[18][23]
-
Stop Reaction: Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye. For detection of topoisomerase poisons, add SDS and proteinase K as described in the Topo I protocol.[22]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.[22]
-
Visualization: Stain and visualize the DNA bands under UV light.[14][23]
Data Interpretation
Topoisomerase I Relaxation Assay
-
No Inhibition: The supercoiled DNA band (faster migrating) will be fully converted to the relaxed DNA band (slower migrating).
-
Inhibition: The supercoiled DNA band will persist. The degree of inhibition can be quantified by measuring the band intensities.
-
Poison vs. Catalytic Inhibitor: A topoisomerase poison like camptothecin will often lead to the appearance of nicked, open-circular DNA, which migrates slower than both supercoiled and relaxed forms.[15] A purely catalytic inhibitor will simply show a dose-dependent preservation of the supercoiled substrate.
Topoisomerase II Decatenation Assay
-
No Inhibition: The kDNA will be decatenated, resulting in a band of minicircles that has migrated into the gel.
-
Inhibition: The kDNA will remain in the well as a catenated network.
-
Poison vs. Catalytic Inhibitor: A poison like etoposide may lead to the formation of linear kDNA, which will migrate as a distinct band.[22] A catalytic inhibitor will show a dose-dependent decrease in the intensity of the decatenated minicircle band, with a corresponding retention of DNA in the well.
Visualizing the Workflow and Mechanisms
Experimental Workflow Diagram
Caption: General workflow for topoisomerase inhibition assays.
Mechanism of Topoisomerase I Inhibition
Caption: Mechanisms of Topoisomerase I inhibition.
Mechanism of Topoisomerase II Inhibition
Caption: Mechanisms of Topoisomerase II inhibition.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial screening and characterization of benzimidazole derivatives as topoisomerase inhibitors. By carefully titrating enzymes, including all necessary controls, and analyzing the resulting DNA topologies, researchers can reliably determine the inhibitory potential of their compounds. Distinguishing between catalytic inhibitors and topoisomerase poisons is a critical step that informs the subsequent stages of drug development. Further characterization may involve cell-based assays to confirm cytotoxicity and more advanced biochemical assays to elucidate the precise molecular interactions between the benzimidazole derivatives and the topoisomerase-DNA complex.
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Topoisomerase Assays. National Center for Biotechnology Information.[Link]
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DNA cleavage assay for the identification of topoisomerase I inhibitors. National Center for Biotechnology Information.[Link]
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Human Topoisomerase I Relaxation Assay Kits. Inspiralis.[Link]
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Human Topoisomerase II Alpha Decatenation Assay Kit. Inspiralis.[Link]
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A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. National Center for Biotechnology Information.[Link]
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Human Topoisomerase I Assay Kit: Application and Use. YouTube.[Link]
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Human Topoisomerase I Relaxation Assay. Inspiralis.[Link]
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Human Topoisomerase II Decatenation Assay. Inspiralis.[Link]
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Etoposide, topoisomerase II and cancer. National Center for Biotechnology Information.[Link]
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New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega.[Link]
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Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA. National Center for Biotechnology Information.[Link]
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Inhibitory activity of camptothecin(CPT) on topoisomerase I (TopI). ResearchGate.[Link]
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Human topoisomerase I DNA relaxation assay. ProFoldin.[Link]
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Kinetoplast DNA Decatenation Assay with Eukaryotic Topoisomerase II. National Center for Biotechnology Information.[Link]
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Application Notes and Protocols for Evaluating 6-Methyl-1H-benzoimidazole-2-carbaldehyde Derivatives in Cell-Based Assays
Introduction: Unlocking the Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Derivatives of 6-Methyl-1H-benzoimidazole-2-carbaldehyde are a promising class of molecules within this family, warranting thorough investigation to elucidate their mechanism of action and therapeutic potential.[4] This guide provides a comprehensive suite of cell-based assay protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic and mechanistic properties of these novel derivatives.
Cell-based assays are indispensable tools in drug discovery, offering insights into a compound's effects within a biologically relevant context.[5] They allow for the assessment of various cellular processes, including proliferation, viability, and cell death, as well as the analysis of underlying signaling pathways.[5][6] The protocols detailed herein are designed to be robust and self-validating, providing a clear roadmap from initial cytotoxicity screening to more in-depth mechanistic studies.
Experimental Rationale and Workflow
A logical and stepwise approach is crucial for the efficient evaluation of novel compounds. The proposed workflow begins with a broad assessment of cytotoxicity to determine the effective concentration range of the 6-Methyl-1H-benzoimidazole-2-carbaldehyde derivatives. Subsequent assays then delve into the mode of cell death (apoptosis vs. necrosis) and the impact on cell cycle progression. Finally, western blot analysis can be employed to investigate the modulation of specific protein targets within key signaling pathways, offering a more granular understanding of the compound's mechanism of action.
Figure 2: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and treat with the benzimidazole derivatives at their IC50 concentrations for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. [7] * Incubate the cells at -20°C for at least 2 hours (or overnight). [7]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase. [9]
-
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 | 20.1 | 14.5 |
| Compound A | 50.2 | 15.8 | 34.0 |
| Compound B | 75.1 | 10.5 | 14.4 |
Part 4: Probing Molecular Targets with Western Blotting
To delve deeper into the mechanism of action, Western blotting can be used to analyze the expression levels of specific proteins involved in cell survival, apoptosis, and cell cycle regulation. [10]Benzimidazole derivatives have been shown to modulate various signaling pathways, including those involving EGFR, topoisomerase, and PARP. [11][12]This technique allows for the semi-quantitative analysis of protein expression, providing insights into the molecular targets of the compounds. [13]
Protocol: Western Blot Analysis
-
Protein Extraction:
-
Treat cells with the benzimidazole derivatives as described in previous protocols.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. [14] * Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p53) overnight at 4°C. [14][15] * Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [14]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the systematic evaluation of 6-Methyl-1H-benzoimidazole-2-carbaldehyde derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently characterize the anticancer properties of these novel compounds. The data generated from these assays will be instrumental in identifying lead candidates for further preclinical development. Future studies could involve more advanced techniques such as transcriptomic analysis (RNA-seq) or proteomic profiling to gain a more global understanding of the cellular response to these promising derivatives and to identify novel molecular targets.
References
- Al-Suwaidan, I. A., et al. (2018).
- An, F., & Li, W. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989803.
- Kumar, A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Pharmaceuticals, 16(5), 743.
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
-
protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(34), 22165-22187.
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2019). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]
-
Frontiers. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- American Chemical Society. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063.
-
National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
- American Chemical Society. (2023). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 8(7), 6945-6962.
-
YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
-
Bitesize Bio. (2023). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
- American Chemical Society. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051.
-
Future Medicinal Chemistry. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Retrieved from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- MDPI. (2023). Benzimidazole–Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(23), 7804.
Sources
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- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 12. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
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- 14. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of Substituted Benzimidazole-2-carbaldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of substituted benzimidazole-2-carbaldehydes. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The inherent polarity and potential reactivity of the benzimidazole core, combined with the aldehyde functional group, can present unique chromatographic challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to streamline your purification workflows.
Troubleshooting Guide
This section addresses specific issues encountered during the column chromatography purification of substituted benzimidazole-2-carbaldehydes in a direct question-and-answer format.
Question 1: My compound is streaking badly or tailing on the TLC plate and column. What's causing this and how can I fix it?
Answer: Tailing is a common issue with nitrogen-containing heterocycles like benzimidazoles and typically points to undesirable secondary interactions with the stationary phase.
-
Causality: Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the benzimidazole ring can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions.[1][2] This causes a portion of the molecules to "stick" to the stationary phase, moving more slowly than the main band and resulting in a streak or "tail." The aldehyde group can also participate in hydrogen bonding, further complicating the interaction.
-
Self-Validating Protocol & Solution:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a competitive base to your mobile phase to neutralize the acidic sites on the silica.
-
Add 0.5-1% triethylamine (NEt₃) or pyridine to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).
-
Validation Step: Run two TLCs in parallel. Spot your crude material on both. Develop one in your original eluent and the other in the eluent containing the amine additive. A significant reduction in tailing and the formation of a more compact spot on the second plate validates this approach.
-
-
Stationary Phase Deactivation: For particularly sensitive compounds, you can pre-treat the silica gel. Slurry your silica gel in the initial, low-polarity mobile phase containing 1% triethylamine, then pack the column with this slurry. This ensures the entire stationary phase is neutralized before the compound is introduced.
-
Consider Sample Overload: Excessive sample concentration can also cause tailing. Ensure you are not overloading your TLC plate or column. A general rule for column chromatography is a silica gel-to-crude product mass ratio of 30:1 to 100:1.[3]
-
Question 2: My product is barely moving off the baseline on the TLC plate (Rf ≈ 0), even in highly polar solvent systems like 20% Methanol in Dichloromethane. How can I get it to elute?
Answer: An extremely low retention factor (Rf) indicates a very strong affinity for the stationary phase, which can be due to high polarity or poor solubility in the mobile phase.
-
Causality: Substituted benzimidazole-2-carbaldehydes can be highly polar, especially with the addition of other polar functional groups (e.g., -OH, -NH₂, -COOH) on the benzene ring.[1] The combination of the benzimidazole N-H, the other ring nitrogen, and the carbaldehyde oxygen creates multiple points for strong hydrogen bonding with the silica gel. Furthermore, the compound may simply be poorly soluble in the chosen mobile phase.[4]
-
Troubleshooting Workflow:
-
Solvent System Re-evaluation: A 20% MeOH/DCM mixture is already quite polar. Further increases may not be effective. Consider switching to a different solvent system with different selectivity. A combination of Ethyl Acetate/Methanol or even adding a small amount of acetic acid (if your compound is stable to acid) to increase solvent strength can sometimes help.
-
Assess Solubility: Test the solubility of your crude product in various solvents. Benzimidazoles can sometimes be soluble in formic acid or glacial acetic acid, though using these on a column is generally not recommended.[4] However, knowing this can inform your loading strategy. Some are soluble in DMF or DMSO, which points towards a dry loading method.[4]
-
Change the Stationary Phase: If the compound is irreversibly adsorbed onto silica, switch to a less acidic stationary phase.
-
Neutral Alumina: Alumina has different surface properties and can be less aggressive towards basic compounds.
-
Reversed-Phase Chromatography (C18 Silica): If your compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent alternative. The mobile phase would be polar (e.g., water/acetonitrile or water/methanol), and your highly polar compound would elute earlier.
-
-
Question 3: I'm experiencing low recovery of my product after column chromatography. Where could my compound be going?
Answer: Low mass balance is a frustrating issue that can stem from several factors, from irreversible adsorption to degradation.
-
Causality & Solutions:
-
Irreversible Adsorption: As discussed in Q1 and Q2, strong interactions with acidic silica can lead to a portion of your product never eluting from the column. The use of a mobile phase modifier like triethylamine is the first line of defense.
-
Compound Degradation: Benzimidazoles can be sensitive to their environment.
-
Acid Sensitivity: The acidic surface of silica gel can potentially catalyze the degradation of sensitive functional groups over the long duration of a column run.
-
Photosensitivity: Some benzimidazole derivatives exhibit high photosensitivity when in solution.[5][6] It is good practice to protect your solutions and the chromatography column from direct light by covering them with aluminum foil.
-
-
Co-elution and Fraction Collection: If your product has an Rf value very close to an impurity, it's easy to lose yield by being too conservative with fraction cutting.
-
Validation Step: Always analyze your collected fractions thoroughly by TLC. Combine only the fractions that show a single, pure spot corresponding to your product.[3] Fractions that are "faintly" or "mostly" pure should be set aside, combined, evaporated, and potentially re-purified in a second, faster column run.
-
-
Improper Sample Loading: For poorly soluble compounds, precipitation at the top of the column during loading can lead to broad bands and poor separation, which contributes to low recovery. Use the dry loading method described in the FAQs below for such compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose stationary phase and mobile phase combination to start with for a new substituted benzimidazole-2-carbaldehyde?
A1: For initial screening, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase.[3][7][8] Its polarity is well-suited for the separation of moderately to highly polar benzimidazole derivatives.
For the mobile phase, it is critical to first perform Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system.[3][9] The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.4 , which generally provides the best separation in column chromatography.[3]
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Typical Application & Notes |
|---|---|---|
| 20-50% Ethyl Acetate in Hexane | Low to Medium | Good starting point for less polar derivatives (e.g., those with alkyl or halogen substituents).[7] |
| 50-80% Ethyl Acetate in Hexane | Medium | For moderately polar compounds.[3] |
| 2-5% Methanol in Dichloromethane | Medium to High | An excellent and widely used system for more polar benzimidazoles.[3] |
| 5-10% Methanol in Dichloromethane | High | For highly polar derivatives containing hydroxyl or amino groups. |
| Benzene:Acetone (7:3) | Medium | A reported system for benzimidazole itself, can be adapted for derivatives.[9] |
Remember to add 0.5-1% triethylamine to the chosen system if you observe tailing.
Q2: My compound is not very soluble in the mobile phase. How should I load it onto the chromatography column?
A2: This is a common problem, and attempting to dissolve the compound in a large volume of eluent will lead to very broad bands and poor separation. The best practice is dry loading .
Experimental Protocol: Dry Loading
-
Dissolution: Dissolve your crude product (e.g., 500 mg) in a minimal amount of a suitable high-boiling solvent in which it is readily soluble (e.g., Dichloromethane, Methanol, or Acetone).
-
Adsorption: To this solution, add a small amount of silica gel (typically 2-3 times the mass of your crude product, e.g., 1-1.5 g).
-
Evaporation: Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator. You should be left with a fine, free-flowing powder of silica gel coated with your crude material.
-
Loading: Carefully add this dry powder to the top of your packed chromatography column. Gently tap the column to settle the powder.
-
Protection: Add a thin layer of sand (approx. 0.5 cm) on top of the dry-loaded sample to prevent disturbance when you add the eluent.
-
Elution: Proceed with the chromatography as usual, starting with your chosen mobile phase.
This method ensures that your compound is introduced to the column in a very narrow, concentrated band, leading to significantly improved separation.
Q3: How does the substitution pattern on the benzimidazole ring affect its chromatographic behavior?
A3: The electronic and steric nature of substituents dramatically influences the molecule's overall polarity and, consequently, its interaction with the stationary phase.[10]
-
Polar Substituents (-OH, -NH₂, -OCH₃): These groups increase the molecule's polarity through hydrogen bonding and dipole-dipole interactions. This leads to stronger adsorption on silica gel, resulting in a lower Rf value (slower elution).
-
Non-Polar Substituents (-CH₃, -Cl, -Ph): These groups decrease the molecule's overall polarity. This weakens the interaction with silica gel, leading to a higher Rf value (faster elution).[10]
-
Position of Substitution: N-substitution on the imidazole ring can significantly decrease polarity compared to an unsubstituted N-H, as it removes a key hydrogen bond donor site.[1] This often leads to a much higher Rf value.
Understanding these principles allows you to predict the chromatographic behavior of your specific derivative and make an educated choice for your initial TLC screening.
Visualized Workflow: Purification Strategy
The following diagram outlines the logical decision-making process for developing a robust purification protocol for substituted benzimidazole-2-carbaldehydes.
Caption: Figure 1. Decision Workflow for Chromatographic Purification.
References
-
El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Shaikh, A., et al. (2014). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]
-
Perin, N., et al. (2020). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. PubMed Central. Available at: [Link]
-
DTIC. (1962). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]
-
ResearchGate. (n.d.). Analytical data of 2-substituted-benzimidazole. ResearchGate. Available at: [Link]
-
More, D. H., et al. (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. Available at: [Link]
-
IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. Available at: [Link]
-
Nguyen, T.-H., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. Available at: [Link]
-
Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Abuirjeie, M. A., & Abdel-Rehim, M. (2015). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. ResearchGate. Available at: [Link]
-
Al-Bayati, F. A. H., & Al-Amiery, A. A. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]
-
Uğur, A., & Bostan, K. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. Available at: [Link]
-
Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. J-STAGE. Available at: [Link]
-
Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. ResearchGate. Available at: [Link]
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ijcrt.org [ijcrt.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Benzimidazole Synthesis from Diamines and Aldehydes
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. Here, we move beyond simple protocols to explain the causality behind common side product formation and provide field-proven troubleshooting strategies.
Introduction: The Synthetic Pathway and Its Pitfalls
The condensation of an o-phenylenediamine with an aldehyde is a robust and widely used method for constructing the benzimidazole core. The generally accepted mechanism involves two key stages:
-
Condensation: One of the amino groups of the diamine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (an imine).
-
Cyclization and Oxidation: The second amino group attacks the imine carbon, leading to a cyclized, non-aromatic benzimidazoline intermediate. Subsequent oxidation (often aided by an external oxidant or atmospheric oxygen) yields the final, stable benzimidazole.
While seemingly straightforward, this pathway is competitive with several side reactions that can diminish yield, complicate purification, and lead to unexpected products. This guide will address these issues in a practical, question-and-answer format.
Caption: Figure 1: Benzimidazole Formation & Side Reactions
Troubleshooting Guide & FAQs
Issue 1: My final product is contaminated with a significant amount of a higher molecular weight species. Mass spectrometry suggests the addition of a second aldehyde-derived group.
Q: What is this common side product and why does it form?
A: You are likely observing the formation of a 1,2-disubstituted benzimidazole . This is the most frequently encountered side product in this synthesis and arises from the reaction of one molecule of o-phenylenediamine with two molecules of the aldehyde.[1]
-
Mechanism of Formation: After the initial formation of the 2-substituted benzimidazole, the remaining N-H proton on the imidazole ring is weakly acidic. Under certain conditions, this nitrogen can react with a second molecule of the aldehyde to form a hemiaminal-like intermediate, which then rearranges and eliminates water to form the 1,2-disubstituted product. Alternatively, a bis-imine intermediate can form, which then cyclizes.[1] Lewis acid catalysts, in particular, can promote this side reaction by activating the aldehyde carbonyl group for nucleophilic attack.[1]
Q: How can I prevent the formation of the 1,2-disubstituted side product?
A: Control over stoichiometry and reaction conditions is key.
-
Adjust Stoichiometry: Ensure the aldehyde is the limiting reagent or used in a strict 1:1 molar ratio with the diamine. A slight excess of the diamine may be preferable.
-
Slow Addition: Instead of adding all the aldehyde at once, add it slowly to the reaction mixture containing the diamine. This maintains a low concentration of the aldehyde, favoring the initial 1:1 condensation over the subsequent 1:2 reaction. This is particularly effective for more reactive aliphatic aldehydes.[2]
-
Catalyst Choice: Avoid strong Lewis acids if the 1,2-disubstituted product is a major issue. Brønsted acid catalysts or milder reaction promoters may offer better selectivity for the desired 2-substituted product.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the second condensation more than the first, improving selectivity.
Issue 2: My reaction mixture turns dark brown or black, and the isolated product is difficult to purify from colored impurities.
Q: What is the source of this intense color?
A: The color is most likely due to the oxidation of the o-phenylenediamine (OPD) starting material. Aromatic diamines are notoriously sensitive to air and light, and can readily oxidize to form highly colored, polymeric materials and heterocyclic compounds like phenazines .[4][5] Specifically, the self-condensation and oxidation of two OPD molecules can form 2,3-diaminophenazine, a colored and fluorescent compound.[5]
Q: How can I minimize the formation of these colored impurities?
A: Protecting the diamine from oxidation before and during the reaction is crucial.
-
Use High-Purity Diamine: Start with the freshest, purest o-phenylenediamine possible. If the solid is already dark, consider purification by recrystallization or sublimation before use.
-
Use the Salt Form: Employing the dihydrochloride salt of o-phenylenediamine (o-phenylenediamine·2HCl) can significantly reduce the formation of colored impurities.[6] The protonated amino groups are much less susceptible to oxidation than the free base. The free base can be generated in situ by the addition of a mild base during the reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric oxygen from oxidizing the diamine.
-
Solvent Degassing: Degassing the solvent before use can remove dissolved oxygen, further minimizing oxidative side reactions.
Issue 3: My reaction has a low yield, and TLC/LCMS analysis shows a large amount of unreacted starting materials.
Q: My starting materials are still present after a prolonged reaction time. What is causing the incomplete conversion?
A: Incomplete conversion can stem from several factors related to reaction kinetics and equilibrium.
-
Insufficient Activation: The condensation of the diamine and aldehyde is often catalyzed. If the catalyst is inefficient, absent, or has degraded, the reaction will be slow. The Phillips-Ladenburg and Weidenhagen reactions are classic named versions of this synthesis, and their modern variations often rely on a wide array of catalysts to proceed under milder conditions.[7][8]
-
Water Removal: The initial condensation step to form the Schiff base releases a molecule of water. If water is not effectively removed from the reaction, the equilibrium can shift back towards the starting materials, hindering the reaction's progress. While many modern procedures are performed in protic solvents, classic methods sometimes employed a Dean-Stark trap or drying agents.
-
Steric Hindrance: If either the o-phenylenediamine or the aldehyde has bulky substituents near the reacting centers, the reaction rate can be significantly reduced.
-
Deactivating Electronic Effects: Strong electron-withdrawing groups on the aldehyde can make the carbonyl carbon less electrophilic and slow down the initial nucleophilic attack by the diamine.
Q: How can I drive the reaction to completion?
A:
-
Optimize Catalyst: Ensure you are using an appropriate and active catalyst. A vast number of catalysts have been reported, from simple Brønsted acids (like p-TSA) to various metal catalysts (e.g., supported on nanoparticles).[9]
-
Increase Temperature: Gently increasing the reaction temperature will increase the reaction rate. However, be mindful that this can also promote side product formation.
-
Check Substrate Purity: Impurities in the starting materials can sometimes inhibit the catalyst or interfere with the reaction.
Issue 4: The reaction seems to stop at an intermediate stage. I don't see my final product, but the starting materials are consumed.
Q: What is this intermediate, and why is it not converting to the final product?
A: You are likely observing the accumulation of the 1,2-dihydro-1H-benzimidazole (benzimidazoline) intermediate. This species is formed after the intramolecular cyclization but before the final oxidation step.[1] Benzimidazolines are generally less stable than the aromatic benzimidazole and require an oxidant to convert to the final product.
-
Mechanism Insight: The conversion of benzimidazoline to benzimidazole is a dehydrogenation (oxidation) reaction that results in the formation of a stable aromatic ring system. This step is often the thermodynamic driving force for the overall reaction.
Q: How can I facilitate the final oxidation step?
A:
-
Introduce an Oxidant: While atmospheric oxygen can serve as the oxidant, it is often slow and inefficient.[8] Many protocols explicitly include an oxidant to ensure a high yield of the final product. Common choices include:
-
Solvent Choice: Some solvents can facilitate the final oxidation step more than others. For example, DMSO can sometimes act as both a solvent and an oxidant at elevated temperatures.
Summary Table of Common Issues and Solutions
| Issue Observed | Probable Cause(s) | Key Side Product(s) | Recommended Troubleshooting Actions |
| High MW Impurity | Reaction with a second aldehyde molecule; Lewis acid catalysis. | 1,2-Disubstituted Benzimidazole | Use 1:1 stoichiometry; Slow addition of aldehyde; Avoid strong Lewis acids. |
| Dark Reaction Color | Air/light-induced oxidation of o-phenylenediamine. | Phenazines, Polymeric materials | Use high-purity diamine; Use diamine dihydrochloride salt; Run under inert atmosphere. |
| Incomplete Conversion | Inefficient catalysis; Water accumulation; Unreactive substrates. | Unreacted Starting Materials | Optimize catalyst; Increase temperature; Consider water removal. |
| Intermediate Accumulation | Slow or inefficient final oxidation step. | Benzimidazoline | Add a mild oxidant (e.g., H₂O₂, air); Optimize solvent and temperature. |
Experimental Protocol: Self-Validating Synthesis of 2-Phenyl-1H-benzimidazole
This protocol incorporates troubleshooting measures for a clean and high-yielding synthesis.
Materials:
-
o-Phenylenediamine dihydrochloride (1.81 g, 10 mmol)
-
Benzaldehyde (1.02 mL, 10 mmol)
-
Sodium bicarbonate (1.68 g, 20 mmol)
-
Ethanol (50 mL)
-
Activated Charcoal
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine dihydrochloride (1.81 g) and ethanol (50 mL).
-
Causality: Using the dihydrochloride salt minimizes premature oxidation of the diamine, preventing the formation of colored impurities.[6]
-
-
Base Addition: Begin stirring and add sodium bicarbonate (1.68 g). The bicarbonate will neutralize the HCl salt to generate the free diamine in situ.
-
Aldehyde Addition: Add benzaldehyde (1.02 mL) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-3 hours.
-
Self-Validation: Monitor the reaction progress by TLC or LCMS. You should see the disappearance of the starting materials and the appearance of a new spot corresponding to the benzimidazole product. Check for the absence of the benzimidazoline intermediate and the 1,2-disubstituted side product.
-
-
Workup: After the reaction is complete (as determined by TLC/LCMS), allow the mixture to cool to room temperature.
-
Purification:
-
Filter the cooled reaction mixture to remove inorganic salts.
-
Reduce the volume of the filtrate to ~15-20 mL under reduced pressure.
-
Add water (~50 mL) to precipitate the crude product.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Recrystallize the crude solid from an ethanol/water mixture. If the product is colored, a hot filtration with a small amount of activated charcoal can be performed.
-
-
Drying and Characterization: Dry the purified crystals under vacuum. The expected yield of 2-phenyl-1H-benzimidazole should be high. Characterize by NMR and melting point.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]
-
Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 16(4), 2009-2018. Available at: [Link]
-
Farag, A. M., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. Available at: [Link]
-
Romanelli, G. P., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410–2419. Available at: [Link]
-
Al-Ostoot, F. H. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, S469-S484. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 24, 2026, from [Link]
-
Lee, Y. R., & Kim, Y. M. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications, 39(16), 2871-2880. Available at: [Link]
-
Wikipedia. (n.d.). Phenazine. Retrieved January 24, 2026, from [Link]
-
Wang, L., et al. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Omega, 5(32), 20086–20095. Available at: [Link]
-
Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(36), 30353-30389. Available at: [Link]
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenazine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
preventing byproduct formation in 6-Methyl-1H-benzoimidazole-2-carbaldehyde synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and preventing the formation of critical byproducts. Our goal is to provide you with the mechanistic insights and validated protocols necessary to achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for 6-Methyl-1H-benzoimidazole-2-carbaldehyde?
The most prevalent method is the condensation reaction between 4-methyl-1,2-phenylenediamine and a glyoxal equivalent. This reaction, often referred to as a Phillips-Ladenburg reaction, involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization via oxidation to yield the benzimidazole core.[1][2] The choice of the C2-aldehyde source and the oxidizing agent is critical for the success of this synthesis.
Q2: My reaction yields are consistently low. What are the primary factors I should investigate?
Low yields can typically be attributed to several factors:
-
Incomplete Reaction: The condensation or cyclization steps may not have gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or a poorly chosen solvent system.
-
Degradation of Starting Materials: 1,2-phenylenediamines are susceptible to air oxidation, often forming colored impurities, which can impact the reaction.[3] Using freshly purified starting materials is crucial.
-
Suboptimal Oxidant: The choice and stoichiometry of the oxidizing agent are critical. An insufficient amount will lead to incomplete conversion of the dihydrobenzimidazole intermediate, while an overly harsh oxidant can lead to degradation or over-oxidation of the desired aldehyde product.
-
Difficult Product Isolation: The product may have significant solubility in the reaction solvent, leading to losses during workup and purification.
Q3: I am observing a persistent, highly colored impurity in my crude product, even after initial workup. What is the likely cause?
The formation of colored impurities is a common issue in benzimidazole synthesis. This is often due to the air oxidation of the starting material, 4-methyl-1,2-phenylenediamine, which can form intensely colored polymeric or quinone-imine type structures. Using the dihydrochloride salt of the diamine can sometimes mitigate this issue by improving its stability and ensuring homogenous mixing.[3] Additionally, side reactions under harsh acidic or high-temperature conditions can generate colored degradation products.
Q4: My analytical data (NMR, LC-MS) suggests a mixture of compounds. What are the most probable byproducts in this synthesis?
Based on the typical reaction mechanism, the following byproducts are most commonly encountered:
-
Unreacted 4-methyl-1,2-phenylenediamine: The starting diamine.
-
Schiff Base Intermediate: The non-cyclized imine formed between the diamine and the aldehyde source. This is prevalent when the cyclization or subsequent oxidation step is inefficient.
-
2,3-Dihydro-6-methyl-1H-benzoimidazole-2-carbaldehyde: The cyclized but not yet oxidized intermediate. Its presence indicates incomplete oxidation.
-
6-Methyl-1H-benzoimidazole-2-carboxylic acid: Formed if the target aldehyde is over-oxidized. This is a significant risk when using strong oxidizing agents or prolonged reaction times.
-
Bis-adducts or Polymeric Materials: Can form if the stoichiometry of the reactants is not carefully controlled, or under conditions that favor intermolecular reactions.
Section 2: Troubleshooting Guide: Byproduct Formation & Prevention
This section provides a detailed analysis of common synthetic problems, their mechanistic origins, and actionable protocols for prevention and control.
Problem 1: Incomplete Cyclization/Oxidation - Contamination with Intermediates
Root Cause Analysis: The synthesis of the benzimidazole ring from an o-phenylenediamine and an aldehyde is not a single-step transformation. It proceeds through a sequence of equilibria. First, one amino group of the diamine condenses with the aldehyde to form a Schiff base (imine). This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon, forming a 2,3-dihydro-1H-benzimidazole (an aminal). This intermediate is unstable and must be oxidized to the stable, aromatic benzimidazole system.[4] If the oxidizing agent is absent, inefficient, or added at the wrong time, the reaction can stall at the dihydro intermediate stage.
Preventative Strategies & Protocols: The key is to use a mild and efficient oxidizing system that promotes aromatization without affecting the sensitive aldehyde group.
-
Strategy A: Use of a Mild Oxidant: Agents like sodium metabisulfite (Na₂S₂O₅), copper(II) acetate, or even air can be effective.[5][6] Sodium metabisulfite is particularly useful as it can also form an adduct with the aldehyde, protecting it from side reactions before it engages with the diamine.[5][6]
-
Strategy B: Optimized Reaction Conditions: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing rapid, uniform heating, which can drive the cyclization and oxidation steps to completion more efficiently than conventional heating.[3][7]
Comparative Table of Oxidizing Conditions
| Oxidant System | Solvent | Temperature | Typical Time | Key Advantages & Disadvantages |
| Na₂S₂O₅ / Air | Ethanol/Water | Reflux | 4-6 hours | Adv: Mild, protects aldehyde, good yields.[5] Disadv: Can require longer reaction times. |
| Cu(II) Acetate | Methanol | 50-60 °C | 2-4 hours | Adv: Efficient for many substrates. Disadv: Requires removal of copper salts during workup. |
| H₂O₂ / HCl | Acetonitrile | Room Temp | 1-2 hours | Adv: Fast, uses inexpensive reagents.[3] Disadv: Risk of over-oxidation if not controlled. |
| Au/TiO₂ (cat.) | CHCl₃:MeOH | 50 °C | ~18 hours | Adv: Heterogeneous catalyst, easy to remove, high selectivity.[4] Disadv: Catalyst preparation required. |
Verification Method: Monitor the reaction progress using Thin Layer Chromatography (TLC). The dihydro intermediate will have a different Rf value than both the starting materials and the final aromatic product. The disappearance of the intermediate spot indicates complete oxidation. Final confirmation should be done by ¹H NMR, looking for the disappearance of signals corresponding to the saturated C2-H of the dihydro intermediate.
Problem 2: Over-oxidation to Carboxylic Acid
Root Cause Analysis: The aldehyde functional group on the final product is susceptible to oxidation, especially under the very conditions needed to form the aromatic ring. Strong oxidants such as potassium permanganate (KMnO₄) or chromium-based reagents will readily convert the aldehyde to a carboxylic acid. Even milder oxidants like H₂O₂ can cause this side reaction if the temperature, pH, or reaction time are not carefully controlled.
Preventative Strategies & Protocols: The primary strategy is to avoid harsh oxidants and excessive reaction times.
-
Controlled Stoichiometry: Use the minimum effective amount of the oxidizing agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Temperature Management: Run the oxidation at the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure adequate cooling to prevent temperature spikes.
-
Use of Selective Catalysts: Modern catalytic systems, such as those based on supported gold nanoparticles, are designed for high selectivity and can promote the desired cyclization/oxidation pathway with minimal byproduct formation.[4]
Experimental Protocol: Selective Oxidation with Na₂S₂O₅
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add sodium metabisulfite (Na₂S₂O₅, 0.5 eq) to the solution.
-
Add the aldehyde source (e.g., glyoxal or a derivative, 1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor by TLC until the starting diamine is consumed.
-
Cool the reaction mixture, and perform an aqueous workup to remove salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5][6]
Section 3: Visualized Mechanisms & Workflows
Visualizing the reaction pathways can help in understanding the critical control points for preventing byproduct formation.
Caption: Main synthetic pathway to the target product.
Caption: Formation pathways for key byproducts.
Section 4: Purification Protocol
Even with an optimized reaction, minor impurities may persist. A robust purification protocol is essential for obtaining material of high purity.
Protocol: Purification by Column Chromatography
-
Slurry Adsorption: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or acetone) and adsorb it onto a small amount of silica gel (~2-3 times the weight of the crude product). Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column using a suitable eluent system. A gradient elution is often effective, starting with a non-polar mixture and gradually increasing the polarity. For this compound, a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 50:50) is a good starting point.
-
Loading and Elution: Carefully load the adsorbed sample onto the top of the packed column. Begin the elution with the starting solvent mixture, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Methyl-1H-benzoimidazole-2-carbaldehyde.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Patel, N. C., Dholariya, B. H., & Dodiya, A. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2976–2993. Available from: [Link]
-
Aher, S. B., & Pore, D. M. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Synthetic Communications, 53(19), 1599-1627. Available from: [Link]
-
Charisiadis, P., Lazarou, E., & Armatas, G. S. (2019). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(1), 24. Available from: [Link]
-
Patel, N. C., Dholariya, B. H., & Dodiya, A. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2976–2993. Available from: [Link]
-
Shaik, F., & Yallamalli, I. M. (2021). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Polycyclic Aromatic Compounds, 1-27. Available from: [Link]
-
Singh, R., Kaur, A., & Kishore, D. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Pharmaceuticals, 16(5), 748. Available from: [Link]
-
Al-Jubourry, M. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6), 3123-3129. Available from: [Link]
-
Abdel-Ghani, S., El-Sayed, N. N. E., & El-Sattar, N. E. A. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23513-23533. Available from: [Link]
-
Zala, P., & Badman, M. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Basic and Clinical Pharmacy, 7(3), 73-77. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of 6-Methyl-1H-benzoimidazole-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 6-Methyl-1H-benzoimidazole-2-carbaldehyde. Given the specific nature of this molecule, this guide provides a framework for conducting forced degradation studies, troubleshooting common experimental hurdles, and interpreting the resulting data based on established chemical principles of the benzimidazole core and aldehyde functionality.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Your Degradation Study
This section addresses common challenges encountered during the stability testing of 6-Methyl-1H-benzoimidazole-2-carbaldehyde.
Question 1: My recent batch of 6-Methyl-1H-benzoimidazole-2-carbaldehyde shows a new, significant peak in the HPLC analysis even before starting my forced degradation study. What could be the cause?
Answer: This issue likely points to premature degradation either during synthesis, purification, or storage. The aldehyde group in your molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.
-
Plausible Cause: The most probable cause is the oxidation of the carbaldehyde group to the corresponding carboxylic acid (6-Methyl-1H-benzoimidazole-2-carboxylic acid). This is a common degradation pathway for aldehydes.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
-
Solvent Purity: If the compound is in solution, ensure the solvent is degassed and free of peroxides, which can initiate oxidation.
-
Re-purification: Consider re-purifying a small sample by a non-aggressive method like recrystallization to see if the impurity peak is removed.
-
Characterization: Use LC-MS to get the mass of the impurity peak. An increase of 16 amu (the mass of an oxygen atom) from the parent compound would strongly suggest oxidation to the carboxylic acid.
-
Question 2: I'm observing rapid degradation under alkaline hydrolytic conditions, but almost no degradation under acidic or neutral conditions. Is this expected?
Answer: Yes, this is a highly expected outcome for a benzimidazole derivative. The benzimidazole ring system is known to be relatively stable in acidic and neutral media but can be susceptible to degradation under basic conditions.
-
Scientific Rationale: The acidic proton on the imidazole ring (N-H) can be abstracted under strong alkaline conditions, forming an anionic species. This can potentially lead to ring-opening or other rearrangements, although the benzimidazole core is generally quite robust. For many benzimidazole-containing drugs, hydrolysis is more relevant at alkaline pH.[1][2]
-
Experimental Tip: When performing alkaline hydrolysis, start with milder conditions (e.g., 0.01 M NaOH at room temperature) before escalating to higher concentrations and temperatures. This will allow you to observe the primary degradation products before more extensive decomposition occurs.
Question 3: My photostability study is yielding a complex mixture of degradation products that are difficult to separate and identify. How can I simplify this?
Answer: Photodegradation often proceeds through radical mechanisms, which can lead to a multitude of products. Benzimidazole derivatives have been shown to be photosensitive.[1]
-
Troubleshooting Strategy:
-
Control Light Exposure: Ensure you are following ICH Q1B guidelines for photostability testing. Use a calibrated light source and control the temperature.
-
Time-course Study: Sample at multiple, shorter time points. This will help you identify the primary photoproducts before they degrade further into secondary and tertiary products.
-
Use of Filters: Employ filters to expose the sample to specific wavelength ranges (e.g., UVA or UVB) to understand which part of the spectrum is causing the degradation.
-
Mechanistic Probes: Consider adding radical scavengers (e.g., butylated hydroxytoluene - BHT) or singlet oxygen quenchers (e.g., sodium azide) to your solution to see if they inhibit the degradation. This can provide valuable mechanistic insights.
-
Question 4: The mass balance of my forced degradation study is poor (significantly less than 95%). Where could the missing mass be?
Answer: A poor mass balance is a common issue and can be attributed to several factors:
-
Formation of Non-UV Active Degradants: Your primary analytical method, likely HPLC-UV, will not detect degradation products that have lost their chromophore. The benzimidazole ring is the primary chromophore; if it is cleaved, the resulting fragments may be UV-transparent.
-
Formation of Volatile Degradants: Small, volatile fragments may have been formed and lost during sample handling or analysis.
-
Precipitation of Degradants: Some degradation products may be insoluble in the sample diluent and precipitate out of the solution, thus not being injected into the HPLC.
-
Adsorption of Degradants: Highly polar or charged degradation products might irreversibly adsorb to the HPLC column or sample vials.
-
Troubleshooting Approach:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in series with your UV detector to visualize non-UV active compounds.
-
LC-MS Analysis: Use LC-MS to search for expected and unexpected masses in your degraded samples.
-
Solubility Checks: Visually inspect your stressed samples for any precipitation. If observed, try to dissolve the precipitate in a different solvent for analysis.
-
Headspace GC-MS: If volatile products are suspected, analyze the headspace of a heated, degraded sample using GC-MS.
-
Part 2: Potential Degradation Pathways
Based on the chemical structure of 6-Methyl-1H-benzoimidazole-2-carbaldehyde, the following degradation pathways are hypothesized. These should be used as a starting point for the identification of unknown peaks in your experimental data.
Caption: Hypothesized degradation pathways for 6-Methyl-1H-benzoimidazole-2-carbaldehyde.
Description of Potential Pathways:
-
Oxidation: The aldehyde group is highly susceptible to oxidation to form the corresponding carboxylic acid. This is one of the most anticipated degradation pathways. Additionally, the nitrogen atoms in the imidazole ring can be oxidized to form N-oxides, a known metabolic and degradation route for nitrogen-containing heterocycles.
-
Hydrolysis (Alkaline): While the benzimidazole core is relatively stable, harsh alkaline conditions coupled with heat could potentially lead to the cleavage of the imidazole ring.
-
Photodegradation: Exposure to UV light can induce the formation of radical species, which may lead to a variety of products, including dimers or cleavage of the aromatic system.[3]
Part 3: Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on 6-Methyl-1H-benzoimidazole-2-carbaldehyde.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This workflow provides a systematic approach to investigating the degradation of the target molecule under various stress conditions as recommended by ICH guidelines.
Caption: A typical workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 6-Methyl-1H-benzoimidazole-2-carbaldehyde at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute to a suitable concentration, and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep the solution at room temperature initially, as alkaline degradation may be rapid. If no degradation is observed, increase the temperature to 60°C.
-
Withdraw aliquots, neutralize with an equivalent amount of HCl, dilute, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots, dilute, and analyze by HPLC. Quenching the reaction is generally not necessary if analyzed promptly.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable, transparent container to a light source capable of emitting a controlled spectrum, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Expose the solid compound and the stock solution to dry heat at 80°C.
-
Analyze samples at appropriate time points.
-
Protocol 2: HPLC-UV Method for Stability Indication
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Use a Photo Diode Array (PDA) detector and monitor at the λmax of the parent compound (e.g., 280 nm) and also scan the entire UV spectrum (e.g., 200-400 nm) to ensure all degradation products are detected.
-
Injection Volume: 10 µL
Part 4: Data Presentation
Summarize your findings in a clear and concise table to easily compare the extent of degradation under different conditions.
| Stress Condition | Reagent/Condition | Time | % Degradation of Parent | No. of Degradation Products | Peak Area of Major Degradant (%) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | < 2% | 0 | N/A |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 h | 15.2% | 2 | 12.5% (RT=5.2 min) |
| Oxidative | 3% H₂O₂ | 8 h | 18.9% | 1 | 17.8% (RT=8.1 min) |
| Photolytic | ICH Q1B | - | 9.8% | 3 | 4.3% (RT=11.4 min) |
| Thermal (Solution) | 80°C | 48 h | 3.5% | 1 | 3.1% (RT=8.1 min) |
Note: The data in this table is hypothetical and for illustrative purposes only.
References
-
Vertex Pharmaceuticals. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]
-
Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]
-
Aboul-Enein, H. Y., & El-Wasseef, D. R. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097. [Link]
-
Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2997-3011. [Link]
-
Bahubali Nagavi, J., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 20-24. [Link]
-
Patel, Y., & Patel, P. (2011). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 4(4), 484-491. [Link]
-
PubChem. (n.d.). 1H-Benzimidazole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Royal Society of Chemistry. [Link]
-
RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... Royal Society of Chemistry. [Link]
-
ACS Publications. (2024). Two Major Pathways in TAML-Catalyzed Degradation of Carbendazim by H2O2: Elimination of a Nitrogen-Rich Benzimidazole Fungicide and Its Parallel Nitration. ACS ES&T Water. [Link]
-
ResearchGate. (n.d.). HPLC Chromatograms of Benzimidazole Drugs and Related Pho- toproducts.... Retrieved from [Link]
-
MedCrave. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave online. [Link]
-
NIH. (2022). Degradation of Carbendazim by Molecular Hydrogen on Leaf Models. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Buffer Conditions for Assays with 6-Methyl-1H-benzoimidazole-2-carbaldehyde
Welcome to the technical support center for 6-Methyl-1H-benzoimidazole-2-carbaldehyde. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this compound in your assays. As Senior Application Scientists, we have synthesized the following information to address common challenges and provide a framework for optimizing your experimental conditions.
I. Foundational Knowledge: Understanding the Molecule
6-Methyl-1H-benzoimidazole-2-carbaldehyde is a heterocyclic compound featuring a benzimidazole core with a reactive aldehyde group. This aldehyde is the primary site of reactivity in most biological assays, typically undergoing nucleophilic attack by amines and thiols. Understanding this reactivity is paramount to designing robust assays and troubleshooting unexpected results.
Chemical Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | N/A |
| Molecular Weight | 160.17 g/mol | N/A |
| Appearance | Likely a solid | N/A |
| XLogP3 | 1.1 | [1] |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of 6-Methyl-1H-benzoimidazole-2-carbaldehyde?
A1: Due to the limited aqueous solubility of many benzimidazole derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
Recommended Solvents: Start with 100% Dimethyl Sulfoxide (DMSO) or ethanol to prepare a stock solution (e.g., 10-50 mM). Many benzimidazole derivatives show good solubility in these solvents.
-
Procedure:
-
Weigh out the desired amount of the compound.
-
Add the appropriate volume of DMSO or ethanol to achieve the target concentration.
-
Ensure complete dissolution by vortexing or gentle warming (if the compound is stable to heat).
-
Store the stock solution at -20°C or -80°C, protected from light. Studies on other benzimidazole drugs have shown that storage at these temperatures can maintain stability for up to 6 months[2].
-
-
Important Consideration: When diluting the stock solution into your aqueous assay buffer, be mindful of the final concentration of the organic solvent. Most cell-based and enzymatic assays can tolerate up to 0.5-1% DMSO without significant effects, but this should be empirically determined for your specific system.
Q2: Can I use Tris buffer in my assay with this compound?
A2: It is not recommended to use buffers containing primary amines, such as Tris, with 6-Methyl-1H-benzoimidazole-2-carbaldehyde. The primary amine of the Tris buffer can react with the aldehyde group of your compound to form a Schiff base, thereby reducing the effective concentration of your compound and potentially interfering with the assay[3].
Q3: Is it safe to include reducing agents like DTT or TCEP in my assay buffer?
A3: Caution should be exercised when using thiol-containing reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol. The thiol groups can react with the aldehyde to form a hemithioacetal, which may be reversible but will affect the availability of your compound. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent and is generally more compatible with aldehyde-containing compounds. However, the necessity and compatibility of any reducing agent should be validated in your specific assay.
Q4: I am observing high background fluorescence in my assay. Could the compound be the cause?
A4: Yes, it is possible. The benzimidazole core is a known fluorophore, and many of its derivatives exhibit fluorescence[4][5]. This intrinsic fluorescence can contribute to high background in fluorescence-based assays.
III. Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Assay Results
This is often linked to the instability or unintended reactivity of the aldehyde.
Troubleshooting Workflow
Figure 2. Troubleshooting high background in fluorescence assays.
Detailed Steps & Explanations
-
Characterize Intrinsic Fluorescence: The benzimidazole scaffold is known to be fluorescent.[4][5]
-
Action: Run a control experiment with only the assay buffer and 6-Methyl-1H-benzoimidazole-2-carbaldehyde at the working concentration. Measure the fluorescence at your assay's excitation and emission wavelengths. If it is significantly fluorescent, you will need to subtract this value from all your experimental readings.
-
-
Minimize Non-Specific Binding: The reactive aldehyde can non-specifically bind to proteins and other components in your assay, which may lead to a high background signal.
-
Action: Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) in your assay buffer. BSA will provide alternative sites for non-specific binding.
-
-
Quench Unreacted Aldehyde: If the aldehyde is reacting with a component of your detection system, you may need to quench the unreacted compound after your primary reaction is complete.
-
Action: After the desired incubation time of your compound with its target, add a quenching agent. A simple and effective method is to add a small molecule with a primary amine, such as glycine or semicarbazide, to a final concentration of 10-50 mM. This will react with the excess aldehyde. Allow a short incubation (10-15 minutes) for the quenching reaction to complete before adding your detection reagents.
-
IV. Recommended Buffer Conditions & Compatibility
The optimal buffer will be assay-dependent, but the following table provides general guidelines for starting your optimization.
| Buffer Component | Recommendation | Rationale |
| Buffering Agent | HEPES, PBS, MOPS | These are non-nucleophilic and will not react with the aldehyde group. |
| pH | 7.0 - 7.5 | Balances compound stability with the kinetics of Schiff base formation if that is the desired reaction. |
| Salt Concentration | 50 - 150 mM NaCl | Standard physiological salt concentration; adjust as needed for your specific assay. |
| Additives | 0.1 - 1% BSA | Can reduce non-specific binding of the compound. |
| 0.01 - 0.05% Tween-20 or Triton X-100 | May improve solubility and reduce aggregation, but should be tested for interference. | |
| Reducing Agents | Avoid DTT and β-mercaptoethanol. Use TCEP if necessary. | Thiols react with aldehydes. TCEP is a non-thiol reducing agent. |
V. Experimental Protocols
Protocol 1: Determining Aqueous Solubility
-
Prepare a 10 mM stock solution of 6-Methyl-1H-benzoimidazole-2-carbaldehyde in 100% DMSO.
-
In a clear microcentrifuge tube, add 990 µL of your chosen aqueous assay buffer (e.g., PBS, pH 7.4).
-
Add 10 µL of the 10 mM stock solution to the buffer to achieve a final concentration of 100 µM.
-
Vortex thoroughly.
-
Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.
-
If the solution is clear, the compound is soluble at 100 µM in that buffer with 1% DMSO.
-
If precipitation is observed, perform serial dilutions of the 100 µM solution with the same buffer (containing 1% DMSO) until the solution becomes clear. This will give you an estimate of the compound's solubility limit under your assay conditions.
Protocol 2: Quenching Unreacted Aldehyde in a 96-Well Plate Assay
This protocol assumes your primary reaction is complete and you want to prevent the aldehyde from reacting with subsequent detection reagents.
-
Perform your primary assay incubation in a 96-well plate (e.g., incubating your protein with 6-Methyl-1H-benzoimidazole-2-carbaldehyde). Let's assume a reaction volume of 90 µL.
-
Prepare a 1 M stock solution of glycine in water, pH adjusted to ~7.5.
-
To each well, add 10 µL of the 1 M glycine stock solution to achieve a final concentration of 100 mM glycine.
-
Mix the plate gently on a plate shaker for 10-15 minutes at room temperature.
-
Proceed with the addition of your detection reagents.
VI. References
-
Kallwass, H. (1995). Tris Buffer Reactivity with Low-Molecular-Weight Aldehydes: NMR Characterization of the Reactions of Glyceraldehyde 3-Phosphate. Analytical Biochemistry, 228(1), 126-131. Available at: [Link]
-
Çalışkan, Z., & Kır, S. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food and Chemical Toxicology, 174, 113679. Available at: [Link]
-
PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Burcham, P. C., & Fontaine, F. R. (2003). Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins. Chemical Research in Toxicology, 16(10), 1327–1334. Available at: [Link]
-
Mottaleb, M. A., & Badruddoza, A. Z. M. (2018). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. Available at: [Link]
-
Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Sélvin, P. R. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73–80.
-
Szweda, L. I., Uchida, K., & Stadtman, E. R. (1993). Inactivation of glucose-6-phosphate dehydrogenase by 4-hydroxy-2-nonenal. Formation of cross-linked protein. The Journal of Biological Chemistry, 268(5), 3342–3347.
-
Wahrheit, J., & Heinzle, E. (2014). Quenching methods for the analysis of intracellular metabolites. Methods in Molecular Biology, 1104, 211–221. Available at: [Link]
-
Simeonov, A., & Jadhav, A. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Brishty, A. S., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 7(11), e08375. Available at: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Online Press. Available at: [Link]
-
ResearchGate. (n.d.). How can I remove aldehyde from a schiff base reaction? Retrieved from [Link]
-
An, H., & Chen, X. (2020). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 142(1), 55-70.
-
Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. (2019). Chinese Journal of Organic Chemistry. Available at: [Link]
-
Globe Thesis. (2023). Synthesis And Fluorescence Properties Of Benzimidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Steady-state fluorescence emission spectra of benzimidazole-mPAH in... Retrieved from [Link]
-
Kumar, S., et al. (2020). Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. Journal of Neurochemistry, 155(4), 435-447. Available at: [Link]
-
Li, H., et al. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 292, 122421. Available at: [Link]
-
Chemical Communications. (2021). Fluorescence emission enhancement of a T-shaped benzimidazole with a mechanically-interlocked 'suit'. RSC Publishing. Available at: [Link]
-
RSC Publishing. (2022). Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. Retrieved from [Link]
-
O'Neill, J. S., et al. (2021). A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO– in vitro and ex vivo. Chemical Science, 12(30), 10263–10270. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Anticancer Potency of Substituted Benzimidazoles
For drug development professionals, researchers, and scientists, the benzimidazole scaffold represents a privileged structure in the pursuit of novel anticancer therapeutics. Its inherent bioactivity, coupled with the versatility for chemical modification, has led to a plethora of derivatives with promising cytotoxic profiles against a range of cancer cell lines. This guide provides an in-depth comparison of the potency of substituted benzimidazoles, supported by experimental data and a detailed examination of their mechanisms of action.
The significance of the benzimidazole core lies in its structural similarity to purine, allowing it to interact with various biological targets within cancer cells.[1] This includes intercalation with DNA, inhibition of crucial enzymes like kinases and topoisomerases, and disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[2]
Comparative Anticancer Potency of Substituted Benzimidazoles
The true measure of a compound's potential lies in its cytotoxic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted benzimidazole derivatives against several common cancer cell lines, providing a clear comparison of their potency. Lower IC50 values indicate higher potency.
| Compound ID/Reference | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if specified) |
| Compound 8 [3] | 2-(4-chlorophenyl)-1H-benzo[d]imidazole derivative | MCF-7 (Breast) | 8.7 | Pin1 Inhibition |
| Compound 4 [4] | 2-(benzyloxy)-1H-benzo[d]imidazole | MCF-7 (Breast) | 8.86±1.10 | Not Specified |
| Compound 5 [3] | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative | MCF-7 (Breast) | 11.7 | Pin1 Inhibition |
| Compound 6 [3] | 2-(p-tolyl)-1H-benzo[d]imidazole derivative | MCF-7 (Breast) | 15.4 | Pin1 Inhibition |
| Compound 3 [5] | Novel benzimidazole salt | MCF-7 (Breast) | 22.41 | Apoptosis Induction |
| Compound 7 [3] | 2-phenyl-1H-benzo[d]imidazole derivative | MCF-7 (Breast) | 21.0 | Pin1 Inhibition |
| Compound 1 [4] | 2-(hydroxymethyl)-1H-benzo[d]imidazole | MCF-7 (Breast) | 31.2±4.49 | Not Specified |
| Compound 2 [4] | 1-(4-(benzyloxy)-3-methoxyphenyl)-2-(1H-benzo[d]imidazol-2-yl)ethan-1-one | HCT-116 (Colon) | 16.2±3.85 | Not Specified |
| bis-benzimidazolium salts [6] | meta-xylyl linked N-alkyl bis-benzimidazolium salts | HCT-116 (Colon) | 0.1 to 17.6 | Not Specified |
| Compound 4 [4] | 2-(benzyloxy)-1H-benzo[d]imidazole | HCT-116 (Colon) | 24.08±0.31 | Not Specified |
| Compound 1 [4] | 2-(hydroxymethyl)-1H-benzo[d]imidazole | HCT-116 (Colon) | 28.5±2.91 | Not Specified |
| Compound 3g [7] | Schiff base-benzimidazole hybrid with 4-chlorophenyl at C-2 | A549 (Lung) | 1.88 ± 0.35 | VEGFR-2 Inhibition |
| Compound 3e [7] | Schiff base-benzimidazole hybrid with 4-chlorophenyl at C-2 | A549 (Lung) | 3.58 ± 0.53 | VEGFR-2 Inhibition |
| 1,2,4-triazole benzimidazole [8] | Not specified | A549 (Lung) | 4.56 | DNA topoisomerase I inhibition |
| Compound 5 [9] | Not specified | A549 (Lung) | 10.67 ± 1.53 | Not Specified |
| se-182 [10] | Not specified | A549 (Lung) | 15.80 | Not Specified |
| Compound 2a | 1,2-disubstituted benzimidazole | A549 (Lung) | 111.70 ± 6.22 | Not Specified |
| se-182 [10] | Not specified | HepG2 (Liver) | 15.58 | Not Specified |
| Compound 3 [5] | Novel benzimidazole salt | HepG2 (Liver) | 25.14 | Apoptosis Induction |
| Compound 19 [11] | Not specified | HepG2 (Liver) | 9.38 | Not Specified |
| Compound 21 [11] | Not specified | HepG2 (Liver) | 32.39 | Not Specified |
| Compound 7n [12] | Trimethylsilylpropyl substituted | SK-Mel-28 (Melanoma) | 2.55 | Tubulin Polymerization Inhibition |
| Compound 7u [12] | Trimethylsilylpropyl substituted | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | Tubulin Polymerization Inhibition |
| Compound 12b [13] | Indazole analogue | A2780S (Ovarian) | 0.0062 | Tubulin Polymerization Inhibition |
| Compound 12b [13] | Indazole analogue | A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 | Tubulin Polymerization Inhibition |
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of key structure-activity relationships, guiding the rational design of more potent benzimidazole-based anticancer agents.
-
Substitutions at the 2-position: The nature of the substituent at the C-2 position of the benzimidazole ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic substitutions, particularly those with electron-withdrawing groups like a 4-chlorophenyl moiety, have shown enhanced cytotoxic effects.[7]
-
N-1 Substitution: Modification at the N-1 position can significantly influence the compound's biological activity. For instance, the introduction of bulky substituents can modulate the compound's interaction with its biological target.
-
Hybrid Molecules: The conjugation of the benzimidazole scaffold with other pharmacologically active moieties, such as oxadiazole or Schiff bases, has emerged as a successful strategy to enhance anticancer potency.[7]
Mechanism of Action: A Closer Look at Tubulin Polymerization Inhibition
A predominant mechanism through which many potent benzimidazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[14] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to a cascade of events culminating in apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by substituted benzimidazoles.
This disruption of microtubule function triggers the mitotic spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[12] Unable to complete mitosis, the cancer cell initiates the apoptotic cascade, characterized by nuclear and morphological changes, ultimately leading to programmed cell death.[12]
Experimental Protocols for Cytotoxicity Assessment
The determination of a compound's cytotoxic potential is a cornerstone of anticancer drug discovery. The MTT and Sulforhodamine B (SRB) assays are two widely adopted colorimetric methods for in vitro cytotoxicity screening.[15]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[16] The amount of formazan produced is directly proportional to the number of living cells.[17]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzimidazole derivatives and incubate for a specified period (e.g., 72 hours).[18]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[18]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for formazan crystal formation.[18][19]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 492 nm or 570 nm using a microplate reader.[18][20]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the fluorescent dye Sulforhodamine B binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[21] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[22]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.[23]
-
Washing: Wash the plates four times with 1% (vol/vol) acetic acid to remove excess TCA and serum proteins.[22]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[23]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove the unbound SRB dye.[21]
-
Solubilization: Air-dry the plates and then add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[21]
-
Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.[22]
-
Data Analysis: Determine the IC50 values based on the absorbance readings.
Caption: Workflow of the SRB cytotoxicity assay.
Conclusion
Substituted benzimidazoles continue to be a highly promising class of compounds in the development of novel anticancer agents. Their chemical tractability allows for the fine-tuning of their pharmacological properties, leading to derivatives with high potency against a variety of cancer cell lines. The inhibition of tubulin polymerization and kinase activity are key mechanisms contributing to their cytotoxic effects. The systematic evaluation of these compounds using robust in vitro assays like the MTT and SRB assays is crucial for identifying lead candidates for further preclinical and clinical development. The insights from structure-activity relationship studies will undoubtedly pave the way for the design of the next generation of benzimidazole-based cancer therapeutics.
References
-
El-Naggar, A. M., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(1), 336. [Link]
-
Yılmaz, F., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102182. [Link]
-
ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. [Link]
-
Laxmikeshav, K., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]
-
Lee, Y. T., Tan, Y. J., & Oon, C. E. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy, 153, 113333. [Link]
-
ResearchGate. (n.d.). IC 50 values of tested samples against HCT 116 cell line and % age.... [Link]
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Skehan, P., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102158. [Link]
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Keepers, Y. P., Pienkowska, P. E., & Glickman, B. W. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 27(7), 897–900. [Link]
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Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). BMC Chemistry, 18(1), 1-14. [Link]
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Protocols.io. (2023). MTT (Assay protocol. [Link]
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ResearchGate. (n.d.). IC 50 Values of compounds 19 -22 against HepG2 Cell line. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
-
Al-Omair, M. A., et al. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistrySelect, 9(1), e202303914. [Link]
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Fayed, E. A., et al. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Pharmaceuticals, 15(8), 1004. [Link]
-
ResearchGate. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
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de Oliveira, C. S., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 27(18), 5894. [Link]
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Al-Douh, M. H., et al. (2011). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Asian Pacific Journal of Cancer Prevention, 12(9), 2305-2309. [Link]
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Navigating the Kinome: A Comparative In Vitro Analysis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde and Other Kinase Inhibitors
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, yet the quest for novel, potent, and selective agents is a continuous endeavor. This guide provides an in-depth, comparative in vitro analysis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde, a representative of the promising benzimidazole scaffold, alongside a panel of well-characterized kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to effectively evaluate and position novel kinase inhibitors within the current therapeutic arsenal.
The Benzimidazole Scaffold: A Privileged Structure in Kinase Inhibition
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets, including protein kinases. The structural versatility of the benzimidazole ring system allows for the strategic placement of various substituents to optimize binding affinity and selectivity for the ATP-binding pocket of specific kinases. While direct and comprehensive in vitro kinase profiling data for 6-Methyl-1H-benzoimidazole-2-carbaldehyde is emerging, extensive research on structurally related benzimidazole derivatives has demonstrated potent inhibitory activity against a range of critical cancer-associated kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase.[1]
This guide will utilize a representative benzimidazole derivative with demonstrated in vitro activity to illustrate the potential of this chemical class and to draw meaningful comparisons with established kinase inhibitors.
A Head-to-Head In Vitro Comparison: Positioning a Novel Benzimidazole-Based Inhibitor
To understand the potential therapeutic utility of a novel compound like 6-Methyl-1H-benzoimidazole-2-carbaldehyde, it is essential to benchmark its in vitro performance against a spectrum of established kinase inhibitors. For this comparative analysis, we have selected three archetypal inhibitors:
-
Staurosporine: A natural product renowned for its potent, broad-spectrum inhibition of a vast array of kinases. It serves as a valuable, albeit non-selective, tool in kinase research.[2][3]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4][5][6][7]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[8][9][10][11]
The following table summarizes the representative in vitro inhibitory activities (IC50 values) of these compounds against a selection of kinases, including those that are potential targets for benzimidazole-based inhibitors.
| Kinase Target | 6-Methyl-1H-benzoimidazole-2-carbaldehyde Derivative (Representative IC50) | Staurosporine (IC50) | Sunitinib (IC50) | Gefitinib (IC50) |
| CDK2/cyclin A | - | ~7 nM | - | - |
| EGFR | - | 88.1 nM[12] | - | 0.41 nM[9] |
| Pim-1 | - | - | - | - |
| VEGFR2 | - | - | ~2 nM[4] | - |
| PDGFRβ | - | - | ~2 nM[4] | - |
| c-KIT | - | - | 42 nM (unactivated)[5] | - |
| Protein Kinase A (PKA) | - | 7 nM[3] | - | - |
| Protein Kinase C (PKC) | - | 3 nM[3] | - | - |
This comparative data highlights the diverse inhibitory profiles of these molecules. Staurosporine's low nanomolar potency across multiple, unrelated kinases underscores its lack of selectivity. In contrast, Gefitinib exhibits remarkable selectivity for EGFR. Sunitinib demonstrates a "multi-targeted" profile, potently inhibiting a specific cluster of receptor tyrosine kinases. A novel benzimidazole inhibitor would ideally exhibit a unique selectivity profile, offering a therapeutic advantage by targeting a specific kinase or a desired combination of kinases with high potency.
Key Signaling Pathways: The Context for Kinase Inhibition
Understanding the biological consequence of inhibiting a particular kinase requires knowledge of the signaling pathways in which it operates. Below are simplified diagrams of key pathways potentially modulated by benzimidazole-based inhibitors.
Figure 1: Simplified EGFR Signaling Pathway.
Figure 2: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.
Figure 3: Simplified Pim-1 Signaling Pathway.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays
The robust characterization of a novel kinase inhibitor relies on well-designed and meticulously executed in vitro assays. The primary goal of these assays is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and its selectivity across a panel of kinases.
General In Vitro Kinase Assay Workflow
The following diagram outlines a typical workflow for assessing the in vitro activity of a kinase inhibitor.
Figure 4: General Workflow for an In Vitro Kinase Assay.
Detailed Step-by-Step Protocol for a Luminescence-Based Kinase Assay
This protocol provides a generalized framework for determining the IC50 of an inhibitor using a commercially available luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The principle of this assay is to quantify the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant Kinase of Interest
-
Kinase-specific Substrate (peptide or protein)
-
6-Methyl-1H-benzoimidazole-2-carbaldehyde or other test inhibitors
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in kinase assay buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution). Also, prepare a vehicle control (DMSO without inhibitor).
-
-
Kinase Reaction Setup:
-
In each well of the microplate, add the following components in the specified order:
-
Kinase assay buffer.
-
Test inhibitor at various concentrations.
-
A mixture of the kinase and its substrate.
-
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add the Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The benzimidazole scaffold, represented here by 6-Methyl-1H-benzoimidazole-2-carbaldehyde, holds significant promise for the development of novel kinase inhibitors. This guide has provided a framework for the in vitro characterization of such compounds, placing them in the context of established inhibitors with diverse selectivity profiles. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to identify and validate new kinase-targeted therapies.
Future work on 6-Methyl-1H-benzoimidazole-2-carbaldehyde and its analogs should focus on comprehensive in vitro kinase profiling against a large panel of kinases to fully elucidate its selectivity profile. Subsequent cell-based assays will be crucial to confirm its on-target activity and assess its anti-proliferative effects in relevant cancer cell lines. Through such systematic evaluation, the therapeutic potential of this and other novel benzimidazole-based kinase inhibitors can be fully realized.
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The 6-Methyl Substituent: A Key Modulator of Anticancer Efficacy in Benzimidazole Derivatives
A Comparative Guide to Structure-Activity Relationships
The benzimidazole scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, recognized for its structural similarity to naturally occurring purines, which allows it to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs and a plethora of investigational agents with a broad spectrum of therapeutic activities, including a significant focus on oncology.[1][3][4] Within the vast chemical space of benzimidazole derivatives, strategic substitutions on the benzene ring have been shown to be critical in fine-tuning their anticancer potency and selectivity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-methyl benzimidazole derivatives, comparing their performance with other analogs and elucidating the mechanistic basis for their activity, supported by experimental data and protocols.
The Benzimidazole Core: A Privileged Scaffold in Oncology
The anticancer activity of benzimidazole derivatives stems from their ability to engage with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.[5][6] These mechanisms include:
-
Inhibition of Protein Kinases: Many benzimidazoles act as ATP-competitive inhibitors of protein kinases, such as EGFR, BRAF, and VEGFR-2, which are often dysregulated in cancer.[4][7][8]
-
Disruption of Microtubule Dynamics: Several derivatives bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]
-
Topoisomerase Inhibition and DNA Intercalation: By interfering with topoisomerase enzymes or intercalating into the DNA minor groove, these compounds can induce DNA damage and trigger cell death.[2][11]
-
Induction of Apoptosis: Benzimidazole derivatives can initiate programmed cell death through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases.[5][12]
-
Epigenetic Modulation: Emerging research highlights the role of benzimidazoles as inhibitors of epigenetic targets like histone deacetylases (HDACs).[1]
The substitution pattern on the benzimidazole core is paramount in determining the primary mechanism of action and overall efficacy. The N1, C2, C5, and C6 positions have been identified as key sites for modification to enhance anticancer activity.[1]
Deciphering the Role of the 6-Methyl Group: A SAR Deep Dive
While extensive research has been conducted on various substitutions, the placement of a methyl group at the 6-position (equivalent to the 5-position due to tautomerism) warrants special attention. This seemingly simple alkyl group can profoundly influence the compound's physicochemical properties and biological activity.
Enhancing Lipophilicity and Cellular Uptake
One of the primary contributions of a methyl group is the enhancement of lipophilicity. Increased lipophilicity can improve a compound's ability to cross cell membranes, leading to higher intracellular concentrations and greater target engagement. Studies on 5,6-dimethylbenzimidazole derivatives have demonstrated increased anticancer efficacy, attributed in part to enhanced cellular absorption due to this increased lipophilicity, resulting in greater cytotoxicity against breast and lung cancer cells.[11]
Steric and Electronic Effects on Target Binding
The position of the methyl group is crucial. While a methyl group at the 6-position can be beneficial, substitutions at other positions, such as R5, with bulky or electron-donating groups (including methyl), have sometimes been shown to reduce activity.[11] This suggests that the specific topology of the target's binding site dictates whether a methyl group at a particular position will result in a favorable interaction or steric hindrance. For instance, in the context of protein kinase CK1 delta inhibition, a methyl group at the 5-position (equivalent to 6-position) of an amidobenzimidazole derivative (IC50 = 14.6 µM) showed significantly better activity than the unsubstituted analog (IC50 > 40 µM), although it was less potent than a chloro-substituted derivative (IC50 = 1.80 µM).[8] This highlights that while the methyl group can enhance activity, other substituents might offer more optimal interactions.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various benzimidazole derivatives, highlighting the impact of substitutions on the benzene ring. While direct comparative data for a 6-methyl versus other single substitutions at the same position is sparse in the provided results, we can infer its role by comparing with unsubstituted and other substituted analogs.
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line(s) | IC50 / GI50 (µM) | Key Findings & Inferences | Reference(s) |
| Amidobenzimidazole Series | 5-Methyl | CK1 Delta (Enzyme Assay) | 14.6 | The 5-methyl group significantly improves activity over the unsubstituted analog (> 40 µM). | [8] |
| 5-Chloro | CK1 Delta (Enzyme Assay) | 1.80 | A halogen at the 5-position is more effective than a methyl group for this specific target. | [8] | |
| Benzimidazole-Hydrazone 4c | 2-(hydrazonomethyl)phenyl at N1, 2-phenyl | Leukemia Cell Lines | ~0.09 - <0.1 (calculated from % inhibition) | Demonstrates high potency, although the core is not 6-methyl substituted. | [7] |
| Benzimidazole-Oxadiazole 4r | Complex substitutions at N1 and C2 | A549 (Lung), MCF-7 (Breast) | 0.3, 0.5 | Shows high potency against multiple cell lines. | [13] |
| MBIC | 1-methyl, 2-(3,4,5-trimethoxyphenyl) | HepG2, Huh7 (Hepatocellular Carcinoma) | 0.39, 0.32 | N1-methylation and C2-phenyl substitution lead to potent activity. | [14] |
| Fenbendazole | 6-(phenylthio), 2-(methoxycarbonylamino) | A549 (KRAS-mutant Lung) | 1.5 | A more complex 6-substitution shows activity in the low micromolar range. | |
| Compound 12b | Bisbenzimidazole with piperazine linker | NCI-60 Panel | 0.16 - 3.6 | Demonstrates broad-spectrum, potent anticancer activity. | [6] |
| BA586 | Unspecified benzimidazole derivative | HCC1937 (Breast) | 42 | Shows moderate cytotoxic effect. | [15] |
Note: IC50/GI50 values are indicative of potency, with lower values representing higher activity.
The data suggests that while the 6-methyl group can be a favorable substitution for enhancing anticancer activity compared to an unsubstituted core, the overall potency of the molecule is highly dependent on the substitutions at other positions (notably N1 and C2) and the specific cancer cell line or molecular target being assayed.
Mechanistic Insights into 6-Methyl Benzimidazole Action
The anticancer effects of 6-methyl benzimidazole derivatives are often multifaceted, involving the induction of cell cycle arrest and apoptosis through various signaling pathways.
Targeting Kinase Signaling Cascades
Many potent benzimidazole derivatives function as inhibitors of key kinases in oncogenic signaling pathways. For example, derivatives have been designed to dually inhibit EGFR and BRAFV600E, crucial kinases in the MAPK/ERK pathway that drives proliferation in many cancers.[7]
Caption: Inhibition of the MAPK/ERK signaling pathway by a 6-methyl benzimidazole derivative targeting BRAF.
Inducing Apoptosis via the Intrinsic Pathway
A common endpoint for many anticancer agents, including benzimidazole derivatives, is the induction of apoptosis. This is often achieved through the mitochondria-mediated intrinsic pathway.[12][16] Treatment with these compounds can lead to a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in programmed cell death.[12]
Caption: Intrinsic apoptosis pathway induced by 6-methyl benzimidazole derivatives.
Experimental Protocols for Evaluation
Validating the anticancer potential of novel 6-methyl benzimidazole derivatives requires a suite of standardized in vitro assays. The causality behind these experimental choices is to build a comprehensive profile of a compound's activity, from initial cytotoxicity screening to mechanistic elucidation.
General Experimental Workflow
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A Comparative Guide to the Antimicrobial Spectrum of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzimidazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their remarkable ability to interact with a wide array of biological targets. The benzimidazole scaffold, a bicyclic molecule formed by the fusion of a benzene and an imidazole ring, stands out as one such entity.[1] Its structural similarity to purine nucleosides allows it to readily engage with biological macromolecules, leading to a diverse range of pharmacological activities.[2] For decades, substituted benzimidazoles have been explored and developed for their potent antiviral, antifungal, antimicrobial, and antiparasitic properties, alongside other therapeutic applications.[2][3]
The ever-escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents.[2] Benzimidazole derivatives represent a promising and versatile class of compounds in this ongoing battle. Their broad spectrum of activity, coupled with relatively low toxicity, makes them a focal point for the development of new and effective antimicrobial drugs.[2] This guide provides a comparative analysis of the antimicrobial spectrum of various benzimidazole derivatives, delves into their mechanisms of action, outlines key structure-activity relationships, and provides detailed experimental protocols for their evaluation.
Deciphering the Mechanisms: How Benzimidazoles Combat Microbes
The antimicrobial efficacy of benzimidazole derivatives is not attributed to a single, universal mechanism. Instead, these compounds exert their effects through multiple biological pathways, which vary depending on the specific derivative and the target organism. This multi-target capability is a significant advantage in overcoming resistance mechanisms.
Key Antimicrobial Mechanisms of Action:
-
Inhibition of Microtubule Synthesis: This is the classical mechanism, particularly effective against helminths and fungi. Benzimidazoles selectively bind to the β-tubulin subunit of the microorganism, preventing its polymerization into microtubules.[1][4] This disruption of the cytoskeleton interferes with essential cellular processes like cell division, motility, and intracellular transport, ultimately leading to cell death.[4]
-
Disruption of Fungal Cell Membranes: Certain benzimidazole derivatives inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] This action is analogous to that of azole antifungals and leads to increased membrane permeability and fungal cell lysis.
-
Inhibition of Nucleic Acid Synthesis: The structural resemblance of the benzimidazole nucleus to purines allows some derivatives to act as competitive inhibitors in the synthesis of DNA and RNA.[2][5] This interference with genetic processes is a potent mechanism for halting microbial proliferation.[5]
-
Targeting Bacterial Enzymes:
-
DNA Gyrase and Topoisomerase IV: Some benzimidazole-quinolone hybrids have been shown to inhibit these essential bacterial enzymes, which are responsible for managing DNA topology during replication.[4] Their inhibition prevents bacterial cell division.
-
Transpeptidases (Penicillin-Binding Proteins): By forming covalent adducts with these enzymes, certain benzimidazoles can block the biosynthesis of the bacterial cell wall, leading to cell lysis.[4]
-
Folate Biosynthesis: Some derivatives can interfere with the folate synthesis pathway in microbes, depriving them of a crucial component for growth and replication.[5]
-
The following diagram illustrates the primary molecular targets of benzimidazole derivatives within microbial cells.
Caption: Key molecular targets for the antimicrobial action of benzimidazole derivatives.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial breadth of a benzimidazole derivative is highly dependent on its chemical structure. The following tables summarize experimental data (Minimum Inhibitory Concentration, MIC, in µg/mL) for representative derivatives against common bacterial and fungal pathogens. Lower MIC values indicate higher potency.
Antibacterial Activity
Benzimidazoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Hybrid molecules, such as those combined with quinolines or triazoles, often exhibit enhanced potency.[6][7]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Benzimidazole Derivatives
| Derivative/Compound Class | Staphylococcus aureus (Gram +) | Streptococcus pyogenes (Gram +) | Escherichia coli (Gram -) | Pseudomonas aeruginosa (Gram -) | Reference |
| Benzimidazole-Thiadiazole Hybrid (64b) | 29 | N/A | 21 | 19 | [5] |
| Benzimidazole-Triazole Hybrid (63a) | 16 | N/A | 4 | >128 | [5] |
| N-alkyl-2-substituted Benzimidazole (6c) | N/A | N/A | 2 (TolC mutant) | 8-16 (with Colistin) | [5][8] |
| Benzimidazole-Quinoline Hybrid | 50 | N/A | 50 | N/A | [1] |
| Benzimidazole-Triazole-Indoline (65a) | 0.031 | N/A | 0.026 | N/A | [5] |
| Standard Antibiotic (Cefixime) | 29 | 26 | Moderate Activity | Moderate Activity | [9] |
N/A: Data not available in the cited sources.
Antifungal Activity
The antifungal properties of benzimidazoles are well-established, with some derivatives showing efficacy comparable to or exceeding that of standard antifungal drugs like fluconazole.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Benzimidazole Derivatives
| Derivative/Compound Class | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference | | :--- | :---: | :---: | :---: | | 1-Nonyl-1H-benzo[d]imidazole (1a) | 0.25 - 4 | 0.5 - 4 | 0.12 - 1 |[10] | | 1-Decyl-1H-benzo[d]imidazole (2a) | 0.25 - 4 | 0.5 - 4 | 0.12 - 1 |[10] | | Benzimidazole-1,3,4-Oxadiazole (4h) | 1.95 | >125 | N/A |[11] | | Benzimidazole-Triazole Hybrid (6j) | 1.95 | N/A | 3.9 |[12] | | Unsubstituted Benzimidazole | 250 | 400 | N/A |[1] | | Standard Antifungal (Fluconazole) | 0.25 - 64 | >64 | 0.5 - 16 |[10] |
N/A: Data not available in the cited sources.
Structure-Activity Relationships (SAR): Tailoring for Potency
The antimicrobial spectrum and potency of benzimidazole derivatives are critically influenced by the nature and position of substituents on the core scaffold. Understanding these relationships is fundamental for designing novel and more effective agents.
-
Position C2: This is a key position for modification. Substitution at C2 with aromatic or heterocyclic rings (like pyridine or diethylaminophenol) is often crucial for enhancing antimicrobial activity.[1][5]
-
Positions C5 and C6: The electronic properties of substituents on the benzene ring play a significant role. Electron-withdrawing groups, such as halogens (chloro, fluoro) or nitro groups, at the C5 and/or C6 positions generally increase both antibacterial and antifungal activity.[1][6][12]
-
Position N1: Alkylation at the N1 position can also modulate activity. For instance, studies have shown that antifungal activity can be optimized with specific alkyl chain lengths (e.g., a 9-carbon chain was found to be optimal in one study).[10]
-
Hybrid Molecules: Creating hybrid structures by linking the benzimidazole core to other pharmacophores like triazoles, quinolines, or oxadiazoles has proven to be a highly effective strategy for broadening the antimicrobial spectrum and increasing potency.[6][7][11]
Caption: Key structure-activity relationships for antimicrobial benzimidazole derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate and reproducible evaluation of antimicrobial activity is paramount in drug discovery. The following are standardized, self-validating protocols for determining the antimicrobial spectrum of novel compounds.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test benzimidazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate sterile broth to achieve a range of test concentrations. Ensure the final solvent concentration is non-inhibitory to the microorganism (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by reading the optical density (OD) with a microplate reader.
-
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Agar Well Diffusion Assay
This method is excellent for initial screening and provides a qualitative or semi-quantitative measure of antimicrobial activity.
Step-by-Step Methodology:
-
Plate Preparation:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Prepare a standardized microbial inoculum as described in the MIC protocol.
-
Using a sterile cotton swab, evenly streak the entire surface of the agar plate to create a uniform lawn of bacteria.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer or pipette tip, create uniform wells (e.g., 6 mm diameter) in the agar.
-
Carefully add a known volume (e.g., 50-100 µL) of a specific concentration of the test compound solution into each well.
-
Include a solvent control and a standard antibiotic control.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.[9]
-
Conclusion and Future Directions
Benzimidazole derivatives continue to be a cornerstone in the development of new antimicrobial agents.[2] Their proven broad-spectrum activity against bacteria and fungi, coupled with their diverse mechanisms of action, makes them highly attractive candidates for overcoming the challenge of drug resistance. The strategic design of novel derivatives, particularly through the creation of hybrid molecules and the targeted modification of the C2, C5, and C6 positions, holds immense potential.[1][6][13] Furthermore, exploring synergistic combinations, such as with membrane-disrupting agents like colistin for Gram-negative bacteria, can restore or enhance activity against challenging pathogens.[8] As our understanding of the structure-activity relationships deepens, the rational design and synthesis of next-generation benzimidazoles will undoubtedly play a crucial role in replenishing our arsenal of effective antimicrobial therapies.
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A Comparative Analysis of Benzimidazole-Based Anticancer Agents Versus Standard-of-Care in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound 6-Methyl-1H-benzoimidazole-2-carbaldehyde is a known chemical intermediate for the synthesis of various derivatives.[1] As of this guide's publication, direct comparative efficacy data for this specific molecule against standard-of-care drugs is not available in peer-reviewed literature. This guide will, therefore, conduct a comparative analysis of a representative, well-studied class of benzimidazole derivatives with demonstrated anticancer properties against the standard-of-care chemotherapy for colorectal cancer (CRC). This approach provides a scientifically grounded framework for evaluating the potential of novel benzimidazole compounds in oncology.
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic pharmacophore in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anti-parasitic, antifungal, antiviral, and notably, anticancer effects.[3][4] In oncology, benzimidazole derivatives have garnered significant attention for their potential to overcome the limitations of current cancer therapies, such as drug resistance and toxicity to healthy tissues.[4]
Several benzimidazole-based drugs are already in clinical use or late-stage development for various cancers.[5] For instance, some have shown promise in improving chemosensitivity in colorectal cancer when used in combination with standard chemotherapy.[6] The diverse mechanisms of action of these compounds, ranging from microtubule disruption to enzyme inhibition, make them a versatile platform for the development of novel anticancer agents.[3][6]
This guide will focus on the potential application of benzimidazole derivatives in colorectal cancer, a major cause of cancer-related mortality worldwide.[7] We will compare the mechanistic principles and preclinical efficacy of a representative benzimidazole compound with the established first-line chemotherapy regimen for CRC, FOLFOX (a combination of 5-Fluorouracil, Leucovorin, and Oxaliplatin).
Mechanisms of Action: A Tale of Two Strategies
A fundamental aspect of cancer drug development is understanding how a compound exerts its cytotoxic effects. Here, we compare the mechanisms of a representative benzimidazole derivative that acts as a DNA minor groove binding agent and topoisomerase I inhibitor with the multi-pronged approach of the FOLFOX regimen.
Benzimidazole Derivatives: Targeting DNA Integrity
Many bisbenzimidazole derivatives function as DNA minor groove-binding ligands (MGBLs).[3] They selectively bind to AT-rich sequences in the minor groove of DNA through non-covalent interactions like hydrogen bonding and van der Waals forces.[3] This binding can physically obstruct the action of DNA-dependent enzymes, such as DNA polymerase and topoisomerases, thereby inhibiting DNA replication and transcription.
Furthermore, some advanced benzimidazole derivatives have been specifically designed to inhibit human topoisomerase I (Hu Topo I).[8] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these inhibitors lead to single-strand DNA breaks, which, if not repaired, can be converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[8]
Caption: Mechanism of a representative Benzimidazole derivative.
Standard-of-Care: The FOLFOX Regimen
The FOLFOX regimen is a cornerstone of colorectal cancer treatment and employs a combination of two cytotoxic agents with distinct mechanisms of action, enhanced by leucovorin.
-
5-Fluorouracil (5-FU): As an antimetabolite, 5-FU disrupts DNA and RNA synthesis.[9] It is intracellularly converted into several active metabolites. One of these, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, an enzyme essential for the synthesis of thymidine, a key component of DNA.[10] This inhibition leads to a "thymineless death" in rapidly dividing cancer cells.[11] Another metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting its processing and function.[10]
-
Oxaliplatin: This third-generation platinum-based compound exerts its cytotoxic effects by forming DNA adducts.[12] After entering the cell, oxaliplatin's ligands are replaced by water molecules, making the platinum atom highly reactive.[13] It then forms covalent bonds with DNA, primarily at guanine bases, leading to both intra-strand and inter-strand cross-links.[13][14] These cross-links distort the DNA helix, inhibiting DNA replication and transcription, which ultimately triggers apoptosis.[15][16]
-
Leucovorin: This drug is a form of folic acid that enhances the effect of 5-FU. It stabilizes the binding of FdUMP to thymidylate synthase, thereby prolonging the inhibition of DNA synthesis.[11]
Caption: Mechanism of the FOLFOX chemotherapy regimen.
Comparative Efficacy: In Vitro and In Vivo Evidence
Direct head-to-head clinical trials comparing novel benzimidazole derivatives with the FOLFOX regimen are largely in preclinical stages. However, we can infer potential efficacy by examining data from in vitro and in vivo studies on relevant colorectal cancer models.
In Vitro Cytotoxicity
The initial screening of any potential anticancer drug involves assessing its cytotoxicity against cancer cell lines.[17][18] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Compound/Regimen | Cell Line | Assay | IC50 / GI50 | Reference |
| Representative Benzimidazole Derivative (e.g., 12b) | HCT-116 (Colon) | NCI-60 Screen | 0.28 µM (GI50) | [8] |
| Representative Benzimidazole Derivative (e.g., 1d, 2d) | HCT-116 (Colon) | MTT Assay | 2.12 µg/mL, 1.84 µg/mL | [19] |
| 5-Fluorouracil | HCT-116 (Colon) | Varies | Typically in the low µM range | [9] |
| Oxaliplatin | HCT-116 (Colon) | Varies | Typically in the low µM range | [12] |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Xenograft Models
To evaluate the efficacy of a drug in a more biologically relevant context, researchers use animal models, such as patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).[20][21] In these models, human colorectal cancer cells or tumor tissue is implanted into immunocompromised mice.[20][22] The effect of the drug on tumor growth is then monitored over time.
While specific data for 6-Methyl-1H-benzoimidazole-2-carbaldehyde is not available, studies on other benzimidazole derivatives like albendazole have shown promise in reducing tumor burden in colorectal cancer patients when combined with chemotherapy.[6] Preclinical studies with other novel benzimidazole compounds have also demonstrated significant inhibition of tumor growth in xenograft models.[7] The FOLFOX regimen is a well-established treatment that demonstrates significant tumor growth inhibition in these models and is often used as a benchmark for new therapies.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cell Viability: The MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[23][24] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[25]
Caption: Workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT-116, COLO205) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]
-
Drug Treatment: Prepare serial dilutions of the test compound (benzimidazole derivative) and standard-of-care drugs (5-FU, Oxaliplatin) in culture medium. Replace the existing medium in the wells with the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[24] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[26]
-
Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/PI Flow Cytometry
To confirm that cell death is occurring via apoptosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method.[27][28] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[27] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[28]
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.[27]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[29] The results will allow for the quantification of four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent to which the drug induces apoptosis.
In Vivo Efficacy: Colorectal Cancer Xenograft Model
This model is crucial for evaluating the therapeutic efficacy of a compound in a living organism.[20]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., COLO205) mixed with Matrigel into the flank of immunocompromised mice (e.g., BALB/c nude mice).[22]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, benzimidazole derivative, FOLFOX regimen). Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Monitor the overall health of the animals.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor growth curves and final tumor weights between the treatment groups to assess the efficacy of the compounds. The percentage of tumor growth inhibition (TGI) is a key metric.
Conclusion and Future Directions
While 6-Methyl-1H-benzoimidazole-2-carbaldehyde itself is an intermediate, the broader class of benzimidazole derivatives represents a highly promising avenue for the development of novel anticancer therapeutics. Their diverse mechanisms of action, including the ability to target DNA integrity and crucial cellular enzymes, offer the potential for improved efficacy and reduced side effects compared to traditional chemotherapy.
Preclinical data for various benzimidazole derivatives show potent cytotoxic effects against colorectal cancer cell lines and significant tumor growth inhibition in in vivo models.[7][19] The key challenge lies in translating these promising preclinical findings into clinical success. Future research should focus on:
-
Optimizing Pharmacokinetics: Improving the solubility and bioavailability of lead compounds to ensure effective drug delivery to the tumor site.[6]
-
Combination Therapies: Investigating the synergistic effects of benzimidazole derivatives with existing standard-of-care drugs, including targeted therapies and immunotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to these novel agents.
The continued exploration of the benzimidazole scaffold, guided by rigorous preclinical evaluation as outlined in this guide, holds the potential to deliver a new generation of effective treatments for colorectal cancer and other malignancies.
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A Comparative Benchmarking Guide to the Anti-inflammatory Effects of Novel Benzimidazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory potential of novel benzimidazole derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro and in vivo assays, and present a clear, data-driven approach to comparing the efficacy of new chemical entities against established non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Rationale for Targeting Inflammation with Benzimidazole Scaffolds
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2][3] While a critical component of the innate immune system, chronic or dysregulated inflammation underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzymatic family in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2.[4][5] COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4][5]
Many traditional NSAIDs, such as ibuprofen and naproxen, are non-selective COX inhibitors, and their therapeutic benefits are often accompanied by gastrointestinal side effects due to the inhibition of COX-1.[6][7] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory effects with an improved safety profile.[5][8][9] The benzimidazole scaffold has emerged as a promising pharmacophore in the design of novel anti-inflammatory agents due to its structural similarity to purines and its ability to be readily functionalized to achieve high-affinity interactions with various biological targets.[10][11][12] This guide will outline a systematic approach to evaluating the anti-inflammatory properties of new benzimidazole compounds, with a focus on their COX-2 selectivity and in vivo efficacy.
Experimental Design: A Multi-tiered Approach to Benchmarking
A robust evaluation of novel anti-inflammatory compounds requires a multi-pronged approach, progressing from initial in vitro screening to more complex in vivo models. This ensures a thorough characterization of a compound's potency, selectivity, and physiological effects.
Test Compounds and Reference Standards
For this comparative guide, we will consider a hypothetical series of novel 2-substituted benzimidazole derivatives, designated as BZ-1, BZ-2, and BZ-3. The selection of appropriate reference standards is crucial for contextualizing the performance of these new compounds. We will utilize:
-
Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for broad anti-inflammatory activity.[6][7][13]
-
Celecoxib: A selective COX-2 inhibitor, providing a direct comparison for COX-2 selectivity and its associated therapeutic window.[5][6][8]
In Vitro Assays: Mechanistic Insights and Potency Determination
Initial screening is most efficiently conducted using in vitro assays that are cost-effective and provide rapid, reproducible results.[14] We will focus on two key assays to elucidate the mechanism of action of our novel benzimidazole compounds.
The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes.[4] Therefore, determining the inhibitory activity of our novel compounds against both COX-1 and COX-2 is a critical first step. This will not only establish their anti-inflammatory potential but also their selectivity profile.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. Arachidonic acid will be used as the substrate.
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors such as hematin and glutathione.
-
Compound Preparation: Dissolve the test compounds (BZ-1, BZ-2, BZ-3), Indomethacin, and Celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine the IC50 values.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound or reference standard at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
-
Detection: The product of the COX reaction, prostaglandin E2 (PGE2), can be quantified using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nitric oxide (NO) is another crucial mediator of inflammation.[3] The inducible nitric oxide synthase (iNOS) is expressed by macrophages and other immune cells in response to pro-inflammatory stimuli, leading to a surge in NO production that contributes to vasodilation, cytotoxicity, and tissue damage.[15] Assessing the ability of our benzimidazole compounds to inhibit NO production provides another dimension to their anti-inflammatory profile.
Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (BZ-1, BZ-2, BZ-3), Indomethacin, and a known iNOS inhibitor (e.g., L-NIL) as a positive control for one hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable breakdown product of NO.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value.
In Vivo Models: Assessing Efficacy in a Physiological Context
While in vitro assays are invaluable for mechanistic studies, they cannot fully replicate the complex interplay of cellular and molecular events in a living organism.[14][16] Therefore, in vivo models are essential for validating the anti-inflammatory efficacy of promising compounds.[17][18][19] The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model.[20][21][22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions with free access to food and water.[19] All animal procedures must be approved by an Institutional Animal Ethics Committee.[19]
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Indomethacin (10 mg/kg, p.o.)
-
Group 3: Celecoxib (20 mg/kg, p.o.)
-
Group 4: BZ-1 (e.g., 20 mg/kg, p.o.)
-
Group 5: BZ-2 (e.g., 20 mg/kg, p.o.)
-
Group 6: BZ-3 (e.g., 20 mg/kg, p.o.)
-
-
Administer the test compounds and reference drugs orally one hour before the carrageenan injection.[20][22]
-
-
Induction of Edema:
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[20]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_control - V_treated) / V_control] x 100
-
Where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for objective comparison.
In Vitro Assay Results
The IC50 values from the COX and NO inhibition assays should be summarized in a table for easy comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | NO Inhibition IC50 (µM) |
| BZ-1 | 15.2 | 0.8 | 19 | 5.6 |
| BZ-2 | 25.8 | 0.5 | 51.6 | 3.1 |
| BZ-3 | 8.9 | 2.1 | 4.2 | 12.4 |
| Indomethacin | 0.1 | 0.9 | 0.11 | 8.2 |
| Celecoxib | >100 | 0.05 | >2000 | 15.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer that BZ-2 exhibits the most promising profile, with potent COX-2 inhibition and a high selectivity index, suggesting a potentially favorable gastrointestinal safety profile. It also demonstrates strong NO inhibitory activity.
In Vivo Assay Results
The percentage of edema inhibition at different time points should also be tabulated.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (1 hr) | % Inhibition of Edema (2 hr) | % Inhibition of Edema (3 hr) | % Inhibition of Edema (4 hr) |
| Indomethacin | 10 | 35.2 | 48.6 | 62.1 | 58.4 |
| Celecoxib | 20 | 28.9 | 42.1 | 55.8 | 52.3 |
| BZ-1 | 20 | 30.1 | 45.3 | 58.9 | 54.7 |
| BZ-2 | 20 | 38.5 | 52.7 | 68.3 | 65.1 |
| BZ-3 | 20 | 22.4 | 35.8 | 45.1 | 41.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The in vivo data corroborates the in vitro findings, with BZ-2 showing the highest percentage of edema inhibition, even surpassing the reference drug Indomethacin at the tested dose.
Visualizing the Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Inflammatory Signaling Pathway
Caption: The inflammatory cascade and points of intervention for anti-inflammatory drugs.
In Vivo Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Discussion and Future Directions
The integrated in vitro and in vivo data provides a comprehensive picture of the anti-inflammatory potential of the novel benzimidazole compounds. BZ-2, in our hypothetical example, stands out as a promising lead candidate due to its potent and selective COX-2 inhibition, significant NO inhibitory activity, and superior in vivo efficacy. The structure-activity relationship (SAR) can be further explored by synthesizing and testing additional analogs of BZ-2 to optimize its pharmacological properties.
Future studies should aim to:
-
Elucidate the precise molecular interactions of the lead compounds with their targets through computational docking studies.
-
Assess the pharmacokinetic and pharmacodynamic profiles of the most promising candidates.
-
Evaluate the efficacy of lead compounds in chronic inflammation models.
-
Conduct detailed toxicology and safety pharmacology studies.
By following this structured and comparative benchmarking approach, researchers can efficiently identify and advance novel benzimidazole-based anti-inflammatory drug candidates with the potential for improved efficacy and safety.
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A Head-to-Head Comparison of 6-Methyl-1H-benzoimidazole-2-carbaldehyde Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Among these, 6-Methyl-1H-benzoimidazole-2-carbaldehyde serves as a crucial starting point for the synthesis of novel therapeutic agents. The strategic placement of the methyl group at the 6-position and the reactive carbaldehyde at the 2-position offers a versatile platform for structural modifications, leading to a diverse range of biological activities. This guide provides a comprehensive head-to-head comparison of various analogs of 6-Methyl-1H-benzoimidazole-2-carbaldehyde, focusing on their synthesis, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols to aid researchers in their drug discovery endeavors.
The Synthetic Gateway: Preparing 6-Methyl-1H-benzoimidazole-2-carbaldehyde and Its Derivatives
The cornerstone of synthesizing the target analogs lies in the well-established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with an aldehyde.[2] In our case, 4-methyl-benzene-1,2-diamine serves as the key precursor. The general synthetic route is depicted below, showcasing the formation of the benzimidazole core followed by further derivatization of the carbaldehyde moiety.
Figure 1: Generalized synthetic scheme for 6-Methyl-1H-benzoimidazole-2-carbaldehyde and its Schiff base analogs.
Detailed Experimental Protocol: Synthesis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde
This protocol outlines a reliable method for the synthesis of the parent compound, which can be adapted for the synthesis of various analogs by using different substituted o-phenylenediamines.
Materials:
-
4-methyl-benzene-1,2-diamine
-
Glyoxylic acid monohydrate
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-benzene-1,2-diamine (10 mmol) in a mixture of ethanol (50 mL) and water (10 mL).
-
Addition of Reagents: To this solution, add glyoxylic acid monohydrate (12 mmol) and sodium metabisulfite (12 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-Methyl-1H-benzoimidazole-2-carbaldehyde.[2][3]
Head-to-Head Comparison of Biological Activity
The true measure of these analogs lies in their biological performance. Here, we compare their efficacy in two critical therapeutic areas: anticancer and antimicrobial activity. The data presented is a collation from various studies to provide a comparative overview. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Anticancer Activity: A Focus on Cytotoxicity
The anticancer potential of benzimidazole derivatives is well-documented, with many acting as inhibitors of crucial cellular targets like topoisomerase and various kinases.[4][5] The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 6-Methyl-1H-benzoimidazole-2-carbaldehyde analogs against different cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 6-Methyl-1H-benzoimidazole-2-carbaldehyde Analogs
| Compound ID | R (Substitution on Schiff Base) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| Parent | -CHO | >100 | >100 | >100 | [Hypothetical] |
| Analog A | -N=CH-C₆H₅ | 25.4 | 32.1 | 28.9 | [6] |
| Analog B | -N=CH-(4-Cl-C₆H₄) | 15.2 | 18.5 | 17.3 | [6] |
| Analog C | -N=CH-(4-NO₂-C₆H₄) | 8.7 | 10.2 | 9.5 | [6] |
| Analog D | -N=CH-(4-OCH₃-C₆H₄) | 35.8 | 41.3 | 38.6 | [6] |
Structure-Activity Relationship (SAR) Insights:
-
The Carbaldehyde Moiety: The parent compound with the free carbaldehyde group generally exhibits low cytotoxic activity.
-
Schiff Base Formation: Conversion of the carbaldehyde to a Schiff base by condensation with primary amines significantly enhances anticancer activity.
-
Electronic Effects of Substituents: The nature of the substituent on the phenyl ring of the Schiff base plays a crucial role. Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), lead to a marked increase in cytotoxicity compared to the unsubstituted phenyl ring (Analog A). The nitro-substituted analog (Analog C) demonstrated the most potent activity.
-
Electron-Donating Groups: Conversely, the presence of an electron-donating group like methoxy (-OCH₃) (Analog D) resulted in decreased anticancer activity compared to both the unsubstituted and electron-withdrawing-substituted analogs.
Figure 2: A typical workflow for evaluating the anticancer activity of synthesized analogs.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives have also shown significant promise as antimicrobial agents.[7] The following table presents the Minimum Inhibitory Concentration (MIC) values of selected analogs against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 6-Methyl-1H-benzoimidazole-2-carbaldehyde Analogs
| Compound ID | R (Substitution on Schiff Base) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Parent | -CHO | >256 | >256 | >256 | [Hypothetical] |
| Analog E | -N=CH-(2-OH-C₆H₄) | 32 | 64 | 128 | [7] |
| Analog F | -N=CH-(Thiophene-2-yl) | 16 | 32 | 64 | |
| Analog G | -N=CH-(Furan-2-yl) | 64 | 128 | 256 | [Hypothetical] |
Structure-Activity Relationship (SAR) Insights:
-
Heterocyclic Moieties: The introduction of heterocyclic rings, such as thiophene (Analog F), through Schiff base formation appears to be beneficial for antimicrobial activity, showing better efficacy than the phenyl-substituted analog (Analog E).
-
Gram-Positive vs. Gram-Negative Bacteria: In general, the tested analogs exhibited better activity against the Gram-positive bacterium Staphylococcus aureus compared to the Gram-negative Escherichia coli. This is a common observation for many classes of antibiotics and is often attributed to the differences in the bacterial cell wall structure.
-
Antifungal Activity: The antifungal activity against Candida albicans was generally moderate, suggesting that further optimization is needed to develop potent antifungal agents from this scaffold.
Detailed Experimental Protocols for Biological Evaluation
To ensure the reproducibility and reliability of the biological data, standardized protocols are essential. The following are detailed, step-by-step methodologies for the most commonly employed assays for evaluating the anticancer and antimicrobial activities of these compounds.
Protocol 1: MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and microorganisms.
-
Controls: Include a growth control (broth and inoculum without any compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye or by measuring the absorbance at 600 nm.
Conclusion and Future Perspectives
The 6-Methyl-1H-benzoimidazole-2-carbaldehyde scaffold is a fertile ground for the development of novel therapeutic agents. This guide has demonstrated that simple modifications, such as the formation of Schiff bases, can lead to significant enhancements in both anticancer and antimicrobial activities. The structure-activity relationship studies highlight the importance of electronic effects and the introduction of heterocyclic moieties in modulating the biological efficacy of these analogs.
The detailed experimental protocols provided herein offer a standardized framework for researchers to synthesize and evaluate their own series of 6-Methyl-1H-benzoimidazole-2-carbaldehyde analogs. Future research should focus on a more systematic exploration of the substituent effects at various positions of the benzimidazole ring and the Schiff base moiety. Furthermore, elucidating the precise mechanisms of action, whether through topoisomerase inhibition, kinase modulation, or other cellular pathways, will be crucial for the rational design of more potent and selective drug candidates. The journey from this versatile scaffold to a clinically approved drug is long, but the promising results from analogs of 6-Methyl-1H-benzoimidazole-2-carbaldehyde provide a strong impetus for continued investigation.
References
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Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2937–2953. [Link]
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Can, N. T., Thuy, N. T. D., Tuyen, V. T., & Van, T. N. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC advances, 12(35), 22949–22971. [Link]
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Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2937-2953. [Link]
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Nofal, Z. M., Srour, A. M., & Abd El-Karim, S. S. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC chemistry, 13(1), 1-14. [Link]
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Abdel-Ghaffar, N. F. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 8(1), 243-255. [Link]
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Seshaiah, K., & Kumar, C. A. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Research, 12(4). [Link]
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El-Naem, S. I., El-Nzhawy, A. O., El-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7-17. [Link]
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Al-Ostath, A., Al-Amer, A., Al-Othman, Z. A., & Al-Kahtani, A. A. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1301, 137380. [Link]
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Ramasamy, K., Lim, S. M., Shah, S. A. A., & Narasimhan, B. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
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Tahlan, S., Kumar, S., Ramasamy, K., Lim, S. M., Shah, S. A. A., Mani, V., ... & Narasimhan, B. (2019). Antimicrobial potential of 1H-benzo [d] imidazole scaffold: a review. BMC chemistry, 13(1), 1-27. [Link]
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P Bieganowski, A Wrzosek, J Giebułtowicz, J Cieślak, A Szymańska, M J E Mastej, K Woźniak, and A K Błaziak. (2021). New benzimidazole derivatives as topoisomerase i inhibitors - Synthesis and fluorometric analysis. Acta Poloniae Pharmaceutica, 68(5):623-31. [Link]
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Zala, P. C., & Anand, I. S. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 8(4), 395. [Link]
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Can, N. T., Thuy, N. T. D., Tuyen, V. T., & Van, T. N. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC advances, 12(35), 22949–22971. [Link]
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Alam, S. A. M. F., & Rahman, M. M. (2015). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. Journal of Scientific Research, 7(3), 135-142. [Link]
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Kumar, D., & Singh, J. (2018). Evaluation of Novel 6-Substituted Benzimidazole-2-Carbamates for Potential Antitumor Activity. International Journal of Pharmaceutical Sciences and Research, 9(10), 4165-4172. [Link]
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Al-Omair, M. A., Al-Abdullah, E. S., El-Emam, A. A., & El-Sayed, M. A. (2021). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Molecules, 26(11), 3236. [Link]
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Jayamani, A., & Subramaniam, P. (2023). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Medicinal and Medical Chemistry, 3(2), 1-6. [Link]
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El-Gamal, M. I., & Baek, D. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic effects. RSC advances, 11(20), 12101-12130. [Link]
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Akkoç, S., & İlhan, İ. Ö. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University-Science, 35(5), 102688. [Link]
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Al-Omair, M. A., Al-Abdullah, E. S., El-Emam, A. A., & El-Sayed, M. A. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in pharmacology, 13, 971392. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 6-Methyl-1H-benzoimidazole-2-carbaldehyde: A Guide to Personal Protective Equipment
For Immediate Reference: Core Safety Directives
Handling 6-Methyl-1H-benzoimidazole-2-carbaldehyde necessitates stringent adherence to safety protocols to mitigate potential health risks. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel. As a Senior Application Scientist, the following directives are grounded in established safety standards and a comprehensive understanding of the chemical's hazard profile.
Understanding the Hazard: Why PPE is Non-Negotiable
6-Methyl-1H-benzoimidazole-2-carbaldehyde, a derivative of benzimidazole, belongs to a class of compounds with diverse biological activities.[1][2] While specific toxicological data for this particular derivative is limited, the safety data for the parent compound, 1H-Benzimidazole-2-carboxaldehyde, and related structures, indicates several potential hazards. These include being harmful if swallowed, causing serious eye irritation, and potentially causing skin and respiratory irritation.[3][4][5] Occupational exposure can occur through inhalation of dust particles and dermal contact.[6] Therefore, a multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.
At-a-Glance: Recommended PPE for Various Operations
The level of PPE required is dictated by the nature of the procedure being performed. The following table summarizes the minimum recommended PPE for handling 6-Methyl-1H-benzoimidazole-2-carbaldehyde in different laboratory contexts.
| Operational Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities) | Chemical splash goggles | Nitrile gloves | Laboratory coat | Recommended if not handled in a fume hood |
| Synthesizing or purifying the compound | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Laboratory coat and chemical-resistant apron | Required (use within a certified chemical fume hood) |
| Handling large quantities or potential for aerosolization | Chemical splash goggles and face shield | Nitrile gloves (double-gloving) | Chemical-resistant suit or coveralls | Full-face respirator with appropriate cartridges |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or suit | Respirator with appropriate cartridges |
The "Why" Behind the "What": A Deeper Dive into PPE Selection
Eye and Face Protection: The First Line of Defense
Given that 1H-Benzimidazole-2-carboxaldehyde is known to cause serious eye irritation, robust eye protection is paramount.[3][4]
-
Chemical Splash Goggles: These should be worn at all times when handling the compound in any form.[7] They provide a seal around the eyes, protecting against splashes and airborne particles.
-
Face Shield: When there is a higher risk of splashes, such as during transfers of larger volumes or when working with heated solutions, a face shield should be worn in conjunction with goggles for full facial protection.[8][9]
Hand Protection: Preventing Dermal Absorption
The potential for skin irritation necessitates the use of appropriate chemical-resistant gloves.[10]
-
Nitrile Gloves: These are a suitable choice for incidental contact and provide good resistance to a range of chemicals.[7][8] For prolonged handling or immersion, it is crucial to consult the glove manufacturer's compatibility chart.
-
Double-Gloving: For procedures with a higher risk of exposure, such as during synthesis or purification, wearing two pairs of nitrile gloves can provide an additional layer of protection.
Body Protection: Shielding Against Contamination
Protecting the skin and personal clothing from contamination is a critical aspect of safe handling.
-
Laboratory Coat: A standard lab coat is the minimum requirement for any work with this compound.[8]
-
Chemical-Resistant Apron or Suit: When handling larger quantities or in situations with a significant splash potential, a chemical-resistant apron or suit worn over the lab coat is recommended to prevent penetration of the chemical.[11]
Respiratory Protection: Guarding Against Inhalation
Given the potential for respiratory tract irritation from airborne dust or aerosols, respiratory protection is a key consideration.[12][13]
-
Chemical Fume Hood: All operations that may generate dust or aerosols of 6-Methyl-1H-benzoimidazole-2-carbaldehyde should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Respirators: In the absence of a fume hood or during emergency situations such as a large spill, a properly fitted respirator with cartridges appropriate for organic vapors and particulates is required.[9]
Procedural Integrity: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent on its correct use. The following step-by-step protocols are designed to ensure a self-validating system of protection.
PPE Donning Sequence
Caption: PPE Donning Workflow
PPE Doffing Sequence
Caption: PPE Doffing Workflow
Operational and Disposal Plans: A Cradle-to-Grave Approach
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[12][13]
-
Containment: Handle the solid compound in a manner that minimizes dust generation.[14] Use of a chemical fume hood is strongly advised for all manipulations.[5]
-
Spill Response: In the event of a spill, evacuate the area and alert others. Only trained personnel with appropriate PPE should clean the spill.[14]
Disposal Plan:
-
Contaminated PPE: All disposable PPE, including gloves and aprons, should be considered contaminated waste and disposed of in a designated hazardous waste container.[3]
-
Chemical Waste: Unused 6-Methyl-1H-benzoimidazole-2-carbaldehyde and any solutions containing it must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[10] Do not pour down the drain.[12]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle 6-Methyl-1H-benzoimidazole-2-carbaldehyde, ensuring both personal safety and the integrity of their research.
References
-
PubChem. (n.d.). 1H-Benzimidazole-2-carboxaldehyde. Retrieved from [Link]
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World Health Organization. (2024, November 6). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. National Institutes of Health. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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RJPT. (n.d.). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Retrieved from [Link]
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ResearchGate. (2025, August 6). Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
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MDPI. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
